Enterocin A
Description
Structure
2D Structure
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
YYGNGVYCTKNKCTVDWAKATTCIAGMSIGGFLGG |
Origin of Product |
United States |
Producing Organisms and Ecological Distribution of Enterocin a
Identification of Primary Enterocin (B1671362) A Producer Strains
The production of Enterocin A is predominantly associated with the species Enterococcus faecium, although other enterococcal species have also been identified as producers.
Enterococcus faecium is the most frequently identified producer of Class IIa enterocins, a group to which this compound belongs. nih.gov These bacteriocins, particularly this compound, are known for their strong anti-listerial properties. nih.gov Numerous E. faecium strains have been isolated from diverse environments and confirmed to produce this compound, often in conjunction with other bacteriocins like Enterocin B. nih.govnih.gov The co-production of Enterocins A and B is a common trait, potentially due to their secretion by a single set of transport proteins, which also contributes to their synergistic antimicrobial activity. nih.govmdpi.com
Initial identification of this compound came from strains isolated from food products. For instance, this compound was first characterized in an E. faecium strain isolated from Spanish dry fermented sausage. nih.gov Another well-studied producer is E. faecium T136, which produces both this compound and Enterocin B. nih.gov Research on traditional foods has led to the identification of several other producer strains. Studies on Turkish tulum cheese identified E. faecium strains EYT17, EYT31, and EYT39, all of which carry the gene for this compound (entA). researchgate.net Similarly, twelve E. faecium strains isolated from traditional Algerian dried figs marinated in olive oil were all found to possess the entA gene. mdpi.com An investigation of Italian ryegrass in Japan also led to the isolation of E. faecium IT62, which produces this compound. asm.org
Table 1: Selected Enterococcus faecium Strains Producing this compound
| Strain | Co-produced Bacteriocins | Isolation Source | References |
|---|---|---|---|
| P442 / P445 | Enterocin B | Feces of breast-fed infants | mdpi.com |
| T136 | Enterocin B | Not specified | nih.gov |
| L50 | Enterocin B, P, Q | Spanish dry fermented sausage | nih.gov |
| EYT17, EYT31, EYT39 | Enterocin B, Enterocin P (EYT17, EYT31) | Turkish tulum cheese | researchgate.net |
| Various | Enterocin B, Enterocin L50A/B | Algerian dried figs marinated in olive oil | mdpi.com |
| IJ-06 / IJ-21 | Enterocin P | Processed cheese / Yoghurt (Pakistan) | jmb.or.kr |
| IT62 | Enterocin L50A, L50B, Enterocin IT | Italian ryegrass (Japan) | asm.org |
While E. faecium is the most prominent producer, other species within the Enterococcus genus have also been shown to produce this compound. Research has identified this compound-producing strains among Enterococcus faecalis and Enterococcus durans. nih.govfrontiersin.org For example, a screening of enterococci from Ukrainian traditional dairy products detected the gene for this compound in E. faecalis strain 888 and E. durans strain 248. frontiersin.orgfrontiersin.org The identification of this compound production in multiple Enterococcus species highlights the horizontal transfer of genetic elements responsible for bacteriocin (B1578144) synthesis within this genus. nih.gov
The term "enterocin" has been used to describe an antibiotic isolated from the marine microbe Streptomyces maritimus. researchgate.net However, this compound is fundamentally different from the bacteriocin this compound. The enterocin from Streptomyces is a polyketide-derived natural product with a complex, caged tricyclic carbon skeleton. researchgate.net In contrast, this compound is a small, ribosomally synthesized peptide (a bacteriocin) produced by Enterococcus species. nih.govmdpi.com Therefore, despite the identical name, Streptomyces maritimus does not produce the bacteriocin this compound, and the two substances are distinct chemical entities with different biosynthetic origins and structures. researchgate.net
Other Enterococcus Species Associated with this compound Production
Isolation Environments and Microbial Habitats of Producer Strains
This compound-producing bacteria are ubiquitous and have been isolated from a wide range of habitats, reflecting the broad ecological distribution of the Enterococcus genus itself. nih.govmdpi.comfrontiersin.org These environments are primarily associated with food production and the gastrointestinal systems of humans and animals.
Fermented foods and dairy products are significant reservoirs of this compound-producing enterococci. nih.gov These bacteria can be introduced as part of starter cultures or may be present as part of the natural microbiota of the raw materials. oup.com Their presence is often linked to the maturation and development of sensory properties in products like cheese and fermented sausages. frontiersin.org
Numerous studies have documented the isolation of this compound producers from these sources. The original strains were found in Spanish dry fermented sausages. nih.gov Subsequent research has identified them in a variety of cheeses, including Turkish tulum cheese and other artisanal cheeses made from raw or pasteurized milk. researchgate.netfrontiersin.org Other dairy sources include raw camel milk, Nigerian fermented milk ('nono'), and various products from Pakistan and Ukraine like yogurt and butter. jmb.or.krfrontiersin.orgfrontiersin.orgagriculturejournals.cz Beyond dairy, producer strains have been isolated from fermented vegetables like olives, fermented seafood, and even plant-based sources such as Algerian dried figs and Italian ryegrass. mdpi.comasm.orgfrontiersin.org
Table 2: Isolation Environments of this compound Producer Strains
| Environment Category | Specific Source | Associated Species | References |
|---|---|---|---|
| Fermented Meats | Spanish dry fermented sausage | E. faecium | nih.gov |
| Dairy Products | Turkish tulum cheese | E. faecium | researchgate.net |
| Processed cheese, Yoghurt, Butter (Pakistan) | E. faecium | jmb.or.kr | |
| Nigerian fermented milk ('nono') | E. faecalis | agriculturejournals.cz | |
| Ukrainian traditional dairy products | E. faecalis, E. durans | frontiersin.org | |
| Raw camel milk | E. faecium | frontiersin.org | |
| Ethiopian traditional fermented foods | E. faecium | preprints.orgresearchgate.net | |
| Fermented Plant Products | Algerian dried figs in olive oil | E. faecium | mdpi.com |
| Italian ryegrass | E. faecium | asm.org | |
| Fermented vegetables, Olives | E. faecium, E. mundtii | frontiersin.org |
The gastrointestinal (GI) tract of humans and animals is a primary ecological niche for enterococci, which exist as part of the normal commensal flora. nih.govasm.orgmdpi.com Consequently, this compound-producing strains are frequently isolated from these environments. E. faecalis is typically the dominant enterococcal species in the human gut, followed by E. faecium. nih.govmicrobiologyresearch.org The production of bacteriocins like this compound is thought to play a role in microbial competition and maintaining the balance of the gut microbiota. asm.orgfrontiersin.org
This compound producers are among the most common bacteriocinogenic enterococci found in the stool samples of healthy human infants. nih.gov For example, a study of breast-fed infants identified E. faecium strains producing both this compound and B. mdpi.com These bacteria are also found in the GI tracts of various animals, and it is believed that enterococci found in food often originate from the gut flora of humans and animals. nih.gov
Aquatic and Other Natural Environments (e.g., Mangroves)
While initially associated with the gastrointestinal tracts of humans and animals, enterococci, the producers of enterocins, are ubiquitous in the environment. frontiersin.org They have been found in a variety of extraenteric habitats, including soil, sediments, and various bodies of water. nih.gov
Notably, Enterococcus faecium strains capable of producing enterocins have been isolated from unique and complex ecosystems such as mangrove environments. academicjournals.orgajol.infoacademicjournals.org Mangroves are intertidal forested wetlands found in tropical and subtropical coastal areas, characterized by high nutrient content, organic matter accumulation, and often, fecal contamination. ajol.infoneliti.comgeojournal.net The isolation of enterocin-producing E. faecium from the Vellar estuary's mangrove environment highlights the adaptability of these microorganisms. ajol.info One study reported the isolation of an E. faecium strain from a mangrove environment that produced an enterocin with a broad inhibitory spectrum against both Gram-positive and Gram-negative bacteria. academicjournals.org
The presence of enterococci in aquatic environments is also well-documented, where they are often used as indicators of fecal contamination. nih.govresearchgate.net Strains of Enterococcus faecalis that produce a type of bacteriocin called enterocin EJ97 have been isolated from municipal wastewater. researchgate.net Furthermore, research has identified enterococci in fecal samples of wild marine animals, suggesting their widespread distribution in marine ecosystems. mdpi.com
Ecological Role of this compound in Microbial Competition and Niche Establishment
The production of bacteriocins like this compound is a significant competitive advantage for the producing bacteria. frontiersin.orgugr.esnih.govmdpi.com These antimicrobial peptides can inhibit the growth of or kill other, often closely related, bacterial species, allowing the producer to establish and maintain its ecological niche. ugr.esmdpi.commdpi.com This is a crucial strategy for survival in complex microbial communities where competition for resources is intense. frontiersin.orgfrontiersin.org
This compound, often co-produced with Enterocin B, demonstrates activity against a range of bacteria, including other Enterococcus species such as E. faecalis. mdpi.com This antagonistic activity against closely related bacteria underscores its role in intraspecific and interspecific competition. mdpi.comscielo.br By inhibiting competitors, the producing strain can secure its position within the microbial community.
The production of enterocins is a key factor in the ability of some Enterococcus strains to dominate their local environment. bohrium.com This is particularly relevant in environments like the gut microbiota, where enterocins are involved in controlling the niche. bohrium.com The ability of a bacterial strain to produce bacteriocins can determine its success in invading a new community or resisting colonization by competing strains. sci-hub.se
Molecular Biology and Genetics of Enterocin a Biosynthesis
Classification of Enterocin (B1671362) A: Class IIa Bacteriocin (B1578144) (Pediocin-like)
Enterocin A is a bacteriocin produced by strains of Enterococcus faecium. It is classified as a Class IIa bacteriocin, a group also known as pediocin-like bacteriocins. nih.govnih.gov This classification is based on its structural and functional similarities to pediocin PA-1, the archetypal member of this class. nih.govasm.org this compound exhibits potent antimicrobial activity, particularly against the foodborne pathogen Listeria monocytogenes. researchgate.netnih.gov
Characteristics of Class IIa Bacteriocins
Class IIa bacteriocins are a significant and extensively studied group of antimicrobial peptides produced by lactic acid bacteria (LAB). mdpi.com They are small, cationic, and heat-stable peptides. researchgate.netasm.org A defining feature of this class is the presence of a highly conserved N-terminal sequence, YGNGV, often referred to as the "pediocin box". researchgate.netwikipedia.org This motif, along with a disulfide bond formed between two cysteine residues in the N-terminal region, is crucial for their antimicrobial activity. asm.orgmdpi.com
These bacteriocins act by permeabilizing the cell membrane of target bacteria, leading to cell death. asm.orgwikipedia.org Their mechanism of action involves binding to a specific receptor on the target cell surface, the mannose phosphotransferase system (Man-PTS). mdpi.comasm.org Structurally, Class IIa bacteriocins are composed of a conserved, hydrophilic N-terminal region and a more variable, hydrophobic or amphiphilic C-terminal region. asm.orgwikipedia.org The N-terminal domain is responsible for receptor binding, while the C-terminal domain is involved in membrane insertion and pore formation. asm.org Some members of this class, including this compound, possess a second disulfide bridge in their C-terminal domain, which enhances their structural stability and antimicrobial potency, especially at higher temperatures. asm.org
Comparative Analysis with Other Enterocin Classes
Enterocins, the bacteriocins produced by Enterococcus species, are categorized into several classes based on their structure and genetic makeup. bg.ac.rsresearchgate.net
| Class | Key Characteristics | Examples |
| Class I (Lantibiotics) | Small peptides (<5 kDa) that undergo extensive post-translational modifications, containing unusual amino acids like lanthionine. ekb.egoup.com | Cytolysin |
| Class IIa (Pediocin-like) | Small (<10 kDa), heat-stable, non-modified peptides with a conserved N-terminal YGNGV motif and strong anti-Listeria activity. researchgate.netwikipedia.orgnih.gov | This compound, Enterocin P |
| Class IIb (Two-peptide) | Require two different peptides for activity. wikipedia.orgekb.eg | Enterocin 1071, Enterocin X |
| Class IId (Linear, non-pediocin-like) | Linear, non-pediocin-like single peptides. mdpi.comekb.eg | Enterocin Q, Enterocin L50 |
| Class III (Cyclic or Large) | Can be large, heat-labile proteins (>30 kDa) or cyclic peptides. researchgate.netekb.eg | Enterocin AS-48 (cyclic) |
Structural Gene Encoding this compound (entA)
The production of this compound is directed by the structural gene entA. asm.orgnih.gov This gene encodes the precursor peptide of this compound.
Chromosomal Localization of entA
The genetic determinants for this compound production, including the entA gene, are located on the chromosome of the producing bacterial strain. asm.orgresearchgate.netnih.gov This is in contrast to some other bacteriocins whose genes are found on plasmids. mdpi.comasm.org The chromosomal region containing the entA gene also includes other open reading frames (ORFs) that are predicted to be involved in the biosynthesis, regulation, and immunity of this compound. nih.gov For instance, in Enterococcus faecium DPC1146, the entA gene is part of a 10,879-bp chromosomal region containing at least 12 ORFs. nih.gov
Sequence Analysis of the Prepeptide and Mature Peptide
The entA gene encodes a prepeptide that undergoes processing to become the mature, active this compound. asm.orgresearchgate.net The primary structure of mature this compound consists of 47 amino acid residues. nih.govasm.org Its molecular weight is approximately 4,829 Da, assuming the formation of two intramolecular disulfide bridges from its four cysteine residues. nih.govasm.org Sequence analysis reveals significant homology with other pediocin-like bacteriocins. nih.govasm.org
The amino acid sequence of the mature this compound peptide is as follows: K-S-Y-Y-G-N-G-V-Y-C-N-K-N-K-C-W-V-N-K-A-E-A-T-G-G-Q-T-V-N-V-S-G-W-A-F-I-A-G-H-F-L-A-G-G-F-W-P asm.org
Leader Peptide Sequence and Processing (Double-Glycine Leader)
The precursor of this compound contains an N-terminal leader peptide of 18 amino acids. asm.orgresearchgate.net This leader sequence is a characteristic feature of many Class II bacteriocins and is known as a "double-glycine" leader. asm.orgmdpi.com This designation comes from the presence of two conserved glycine (B1666218) residues at the -2 and -1 positions relative to the cleavage site. oup.comnih.gov This leader peptide is crucial for the recognition by and interaction with the transport machinery responsible for secreting the bacteriocin from the cell. nih.govasm.org During the maturation process, this leader peptide is proteolytically cleaved off to release the active, mature this compound peptide. asm.orgnih.gov
The amino acid sequence of the this compound prepeptide, including the leader sequence (italicized) and the mature peptide (bolded), is as follows: M-K-E-K-F-K-E-L-F-N-I-L-G-G -K-S-Y-Y-G-N-G-V-Y-C-N-K-N-K-C-W-V-N-K-A-E-A-T-G-G-Q-T-V-N-V-S-G-W-A-F-I-A-G-H-F-L-A-G-G-F-W-P asm.org
Genetic Organization of the this compound Biosynthetic Gene Cluster
The biosynthesis of the bacteriocin this compound is governed by a dedicated gene cluster, which houses the genetic blueprints for its production, immunity, and regulation. These genes are often located on plasmids or the chromosome and are organized into operons, ensuring coordinated expression. mdpi.comnih.gov
Associated Open Reading Frames (ORFs)
The this compound gene cluster is composed of several open reading frames (ORFs), each with a specific function in the biosynthesis pathway. A comprehensive analysis of the this compound gene cluster in Enterococcus faecium DPC1146 revealed a region containing at least 12 ORFs, with seven being directly implicated in enterocin biosynthesis. nih.govasm.org The central component of this cluster is the structural gene, entA, which codes for the this compound prepeptide. nih.govasm.org This prepeptide undergoes processing to become the mature, active bacteriocin.
Flanking the entA gene are other crucial ORFs. One such ORF, identified as entI, encodes the immunity protein that protects the producer cell from the antimicrobial action of this compound. nih.govasm.org The gene cluster of E. faecium T136, for instance, is organized into two operons transcribed in opposite directions, one containing entA and entI, and the other containing the regulatory genes entK and entR. researchgate.net In some strains, additional ORFs have been identified, such as those encoding other potential bacteriocin-like peptides. nih.gov
Genes for Immunity and Regulation (entI, entF, entK, entR)
The survival of the this compound-producing organism is dependent on a sophisticated system of immunity and regulation, governed by a specific set of genes within the biosynthetic cluster.
entI : This gene is responsible for producing the this compound immunity protein. nih.govasm.orguniprot.org The EntI protein is a small, membrane-associated protein that confers specific immunity to the producer strain, preventing self-inhibition. asm.org Its co-expression with entA is a common feature, ensuring that immunity is established as the bacteriocin is produced. asm.org
entF : This gene encodes the precursor for the induction factor (IF), a key signaling molecule in the regulation of this compound production. nih.govasm.org The entF gene product is a prepeptide that is processed and secreted. nih.gov
entK and entR : These two genes form a two-component regulatory system that controls the expression of the this compound operon. nih.govresearchgate.netnih.gov
entK : This gene encodes a histidine kinase, which acts as a sensor protein. nih.govresearchgate.netnih.gov It detects the extracellular concentration of the induction factor.
entR : This gene encodes a response regulator. nih.govresearchgate.netnih.gov Upon activation by EntK, EntR initiates the transcription of the genes required for this compound production. researchgate.net
Transport System Genes (e.g., ATP-Binding Cassette Transporters)
The secretion of this compound out of the producer cell is an active process mediated by a dedicated transport system, typically an ATP-binding cassette (ABC) transporter. The genes encoding this transport machinery are an integral part of the this compound gene cluster. mdpi.comnih.govnih.gov
The ABC transporter system for this compound is generally composed of two main proteins encoded by genes such as entT and entD. nih.govasm.org The entT gene product is an ABC transporter protein that hydrolyzes ATP to power the translocation of the bacteriocin across the cell membrane. asm.orgnih.gov This transporter often has a dual function, also possessing a proteolytic domain that cleaves the leader peptide from the pre-enterocin A during export, releasing the mature bacteriocin. asm.orgnih.gov The entD gene encodes an accessory protein that assists the ABC transporter. nih.govasm.org
Regulatory Mechanisms of this compound Production
The synthesis of this compound is a tightly controlled process, primarily regulated by a quorum-sensing mechanism. This cell-density-dependent regulation ensures that the bacteriocin is produced when the bacterial population is sufficient for it to be effective.
Two-Component Signal Transduction Systems (e.g., AgrC-AgrA Type, KinG-LlrG)
The regulation of this compound production is mediated by a two-component signal transduction system (TCS). asm.orgmdpi.comresearchgate.netnih.gov This system allows the bacterium to sense and respond to its environment, in this case, the concentration of a signaling molecule. The this compound TCS is often of the AgrC-AgrA type, similar to the accessory gene regulator (agr) system in Staphylococcus aureus. nih.govasm.orgasm.org
This system consists of a sensor histidine kinase, such as EntK, and a response regulator, such as EntR. nih.govnih.gov The histidine kinase is a transmembrane protein that detects the extracellular signal, which is an induction factor peptide. researchgate.net Upon binding the induction factor, the histidine kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator. researchgate.netresearchgate.net The phosphorylated response regulator then acts as a transcriptional activator, binding to promoter regions within the gene cluster and initiating the expression of the this compound structural and immunity genes. researchgate.netresearchgate.net While specific systems like KinG-LlrG are known in other bacteria, the EntK-EntR system is the well-characterized example for this compound.
Induction Factors and Their Role in Gene Expression
The quorum-sensing regulation of this compound is dependent on an induction factor (IF), a small signaling peptide encoded by the entF gene. nih.govasm.orgnih.gov This peptide is produced by the bacteria and secreted into the environment. As the bacterial population grows, the concentration of the IF increases.
Once the IF reaches a critical threshold concentration, it binds to the sensor histidine kinase (EntK) of the two-component system. asm.orgresearchgate.net This binding event triggers the phosphorylation cascade that ultimately leads to the activation of the response regulator (EntR). researchgate.net The activated EntR then promotes the transcription of the this compound operon, leading to a sharp increase in the production of both this compound and the immunity protein. nih.govresearchgate.net This auto-induction loop ensures a coordinated and robust production of the bacteriocin at high cell densities. The system is highly sensitive, with very low concentrations of the synthetic induction factor being sufficient to trigger maximal gene expression. nih.govoup.com
Interactive Data Tables
Table 1: Key Genes in this compound Biosynthesis and Their Functions
| Gene | Protein Product | Function |
| entA | Pre-enterocin A | Structural precursor of the bacteriocin. nih.govasm.org |
| entI | This compound Immunity Protein | Provides self-protection to the producer cell. nih.govasm.orguniprot.org |
| entF | Induction Factor Precursor | Signaling molecule for quorum-sensing regulation. nih.govasm.org |
| entK | Histidine Kinase | Sensor protein in the two-component regulatory system. nih.govresearchgate.netnih.gov |
| entR | Response Regulator | Transcriptional activator of this compound production. nih.govresearchgate.netnih.gov |
| entT | ABC Transporter | Exports this compound and processes the prepeptide. asm.orgnih.gov |
| entD | Accessory Transport Protein | Assists the ABC transporter in secretion. nih.govasm.org |
Table 2: Components of the this compound Regulatory System
| Component | Type | Role in Regulation |
| Induction Factor (from entF) | Signaling Peptide | Binds to the sensor kinase to initiate the signal. asm.orgresearchgate.net |
| EntK | Sensor Histidine Kinase | Detects the induction factor and autophosphorylates. nih.govresearchgate.netresearchgate.net |
| EntR | Response Regulator | Receives phosphate from EntK and activates transcription. nih.govresearchgate.netresearchgate.net |
Transcriptional and Post-Transcriptional Regulation
The biosynthesis of this compound is a tightly regulated process, primarily controlled at the transcriptional level through a sophisticated quorum-sensing mechanism. This system ensures that the bacteriocin is produced only when the bacterial population reaches a certain density, maximizing its effectiveness against competing microorganisms. The regulation involves a three-component signal transduction system composed of an induction factor, a histidine kinase, and a response regulator. researchgate.netoup.com
The genetic determinants for this regulatory cascade are typically organized into operons. researchgate.netconicet.gov.ar The core components of the regulatory system are:
EntF: The precursor peptide for the induction factor (IF), a pheromone that acts as the signaling molecule. researchgate.netasm.org
EntK: A membrane-bound histidine kinase (HK) that functions as the sensor for the external concentration of the induction factor. researchgate.netresearchgate.net
EntR: A cytoplasmic response regulator (RR) that, when activated, binds to specific DNA sequences to control gene expression. researchgate.netresearchgate.net
The regulatory process can be described in the following stages:
Basal Expression and IF Accumulation: The entF gene is expressed at a low basal level, and the pre-peptide is processed and secreted into the extracellular environment by a dedicated ABC transporter system (encoded by entT and entD). researchgate.net As the bacterial population grows, the concentration of the mature induction factor in the vicinity of the cells increases. researchgate.net
Signal Detection and Autophosphorylation: When the extracellular concentration of the induction factor reaches a critical threshold, it is detected by the EntK histidine kinase. researchgate.net This binding event triggers the autophosphorylation of the EntK protein. researchgate.netresearchgate.net
Phosphotransfer and RR Activation: The phosphate group from the activated EntK is subsequently transferred to the EntR response regulator protein. researchgate.netresearchgate.net
Transcriptional Activation: The phosphorylated EntR becomes an active DNA-binding protein. It recognizes and binds to specific direct-repeat sequences located in the promoter regions of the enterocin operons. researchgate.net This binding activates the transcription of the structural gene for this compound (entA), the immunity gene (entI), and the genes for the regulatory system itself, creating a positive feedback loop that amplifies bacteriocin production. researchgate.netresearchgate.net
The this compound locus is generally organized into at least two distinct operons. researchgate.netconicet.gov.ar One operon, often referred to as the bacteriocin operon, includes the genes entA, entI, entF, entK, and entR. A second operon contains the genes entT and entD, which encode the ABC transporter and its accessory protein, respectively, responsible for the secretion of both this compound and the induction factor. researchgate.net The promoters for these operons contain conserved binding sites for the phosphorylated EntR, allowing for coordinated regulation. researchgate.net
While transcriptional control is the primary mechanism, post-transcriptional regulation in the form of mRNA processing has been described for other enterocins, such as AS-48. csic.es However, for this compound, the dominant regulatory control mechanism documented is the three-component transcriptional activation system.
| Regulatory Component | Gene | Function | References |
| Induction Factor (Pheromone) | entF | Precursor of the signaling peptide that accumulates extracellularly to indicate cell density. | oup.comresearchgate.netasm.org |
| Histidine Kinase (Sensor) | entK | Membrane protein that detects the induction factor and autophosphorylates upon binding. | researchgate.netoup.comresearchgate.net |
| Response Regulator | entR | Cytoplasmic protein that receives a phosphate group from EntK and binds to promoter DNA to activate transcription. | researchgate.netoup.comresearchgate.net |
Mobile Genetic Elements Associated with this compound Genes (e.g., Plasmids, Transposons)
The genetic determinants for this compound production are not always confined to the bacterial chromosome; they are frequently associated with mobile genetic elements (MGEs), which facilitates their dissemination through horizontal gene transfer. mdpi.comasm.orgnih.gov The location of enterocin genes on elements like plasmids and transposons contributes to the adaptive capabilities of Enterococcus species, allowing them to acquire bacteriocin production and immunity traits. cambridge.orgoaepublish.com
While some studies have identified the this compound gene cluster on the chromosome of specific Enterococcus faecium strains like DPC1146 and others, asm.orgnih.gov numerous reports highlight its association with MGEs. The presence of enterocin genes on conjugative plasmids, in particular, allows for their transfer to new hosts, including other species and genera. nih.govasm.org
Research has specifically linked the entA gene to transposons. For instance, a study on E. faecium isolates from wild boars identified the entA and entB genes in a strain that also harbored a Tn916/Tn1545-like mobile element and a Tn5397-like transposon. nih.gov The association with such well-known conjugative transposons underscores the mobility of the enterocin determinants. Transposons carrying bacteriocin genes can move between plasmids or integrate into the chromosome, providing a stable yet transferable genetic locus for bacteriocin production. nih.govnih.gov
The presence of bacteriocin genes on MGEs is a common theme among lactic acid bacteria. nih.gov For example, the genes for enterocin AS-48 are located on the conjugative plasmid pMB2, and the genes for enterocins 1071A and 1071B are found on the plasmid pEF1071. asm.orgmdpi.com Although these are distinct enterocins, they illustrate the prevalent role of plasmids in the spread of enterocin production capabilities. This mobility is a significant factor in the ecology of microbial communities, allowing enterococci to rapidly adapt to competitive environments. asm.org
| Mobile Genetic Element Type | Specific Element (if identified) | Associated this compound Gene(s) | Host Strain Example | References |
| Transposon | Tn5397-like transposon | entA, entB | Enterococcus faecium PG48V | nih.gov |
| Transposon | Tn916/Tn1545-like element | entA, entB | Enterococcus faecium PG48V | nih.gov |
| Chromosome | N/A | entA gene cluster | Enterococcus faecium DPC1146 | asm.orgnih.gov |
Biosynthesis Pathways of Enterocin a
Polyketide Synthase (PKS) Pathway Involvement
The biosynthesis of Enterocin (B1671362) A is rooted in a type II polyketide synthase (PKS) pathway. wikipedia.orgnih.govsci-hub.se This class of enzymatic pathways is responsible for the assembly of a wide array of structurally diverse natural products. In the case of Enterocin A, the PKS machinery orchestrates the iterative condensation of simple building blocks to form a linear poly-β-keto chain, which serves as the precursor to the final complex structure. nih.govpnas.org The enterocin biosynthetic gene cluster from Streptomyces maritimus has been identified and extensively studied, providing significant insights into the enzymes involved. tandfonline.com This cluster notably lacks the typical cyclase and aromatase genes found in many other type II PKS systems, hinting at the unusual cyclization mechanism that defines this compound. tandfonline.comresearchgate.net
Starter Unit Derivation and Incorporation
The initiation of polyketide synthesis is a critical step that often dictates the final structure of the natural product. For this compound, the process begins with a rare benzoate (B1203000) starter unit. arizona.eduoup.comresearchgate.net
Phenylalanine-Derived Pathways
The journey to the benzoyl-CoA starter unit commences with the amino acid L-phenylalanine. oup.comasm.orgnih.gov A key enzyme, phenylalanine ammonia-lyase (PAL), encoded by the encP gene, catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.govasm.orgnih.gov This reaction is the committed step in the pathway. Inactivation of the encP gene has been shown to completely halt the production of both cinnamic acid and this compound, a deficit that can be rescued by supplementing the culture with cinnamic acid or benzoic acid. asm.orgnih.gov
Following its formation, cinnamic acid is activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA, a reaction presumed to be catalyzed by the product of the encH gene, a cinnamate-CoA ligase. asm.orgnih.gov This activated intermediate then undergoes a single round of β-oxidation-like reactions, involving enzymes encoded by the encI (enoyl-CoA hydratase) and encJ (3-keto-3-phenylpropionyl-CoA thiolase) genes, to ultimately yield benzoyl-CoA. asm.orgmdpi.com
Benzoic Acid Activation and Incorporation
While the primary route for the starter unit is from phenylalanine, the biosynthetic machinery also possesses a mechanism to utilize exogenous benzoic acid. asm.orgnih.gov This is facilitated by the enzyme EncN, a benzoate-CoA ligase, which catalyzes the ATP-dependent activation of benzoic acid and its transfer to the acyl carrier protein (ACP), EncC. wikipedia.orgnih.gov However, studies have shown that the encN gene is not essential for this compound production from the endogenous phenylalanine pathway, suggesting it functions as a salvage or alternative pathway. asm.orgnih.gov Once formed, benzoyl-CoA is loaded onto the enterocin PKS to initiate the elongation process. arizona.edu
Elongation Reactions: Malonyl-CoA Additions
With the benzoyl-CoA starter unit in place, the polyketide chain is extended through the sequential addition of seven malonyl-CoA units. nih.govnih.govnih.gov The ketosynthase heterodimer, EncA-EncB, catalyzes the Claisen condensation reactions between the growing polyketide chain and malonyl-ACP. wikipedia.orgnih.gov The malonyl groups are loaded onto the acyl carrier protein (EncC) by a malonyl-CoA:ACP transacylase (FabD). nih.govnih.gov This iterative process results in the formation of a linear octaketide intermediate. nih.gov
Key Enzymatic Reactions and Enzymes
The transformation of the linear polyketide chain into the complex, caged structure of this compound involves a series of remarkable enzymatic reactions.
Flavoenzyme-Catalyzed Favorskii-like Oxidative Rearrangement (EncM)
The pivotal step in the biosynthesis of this compound is a unique Favorskii-like oxidative rearrangement catalyzed by the flavoenzyme EncM. wikipedia.orgnih.govnih.gov This FAD-dependent oxygenase is solely responsible for this extraordinary transformation. nih.govarizona.edunih.gov EncM catalyzes the oxidation of a methylene (B1212753) group in the polyketide precursor, generating a trione (B1666649) intermediate. nih.govpnas.org This triggers a rearrangement that leads to the formation of a cyclopropanone (B1606653) intermediate, which is a hallmark of the Favorskii rearrangement. nih.gov This rearrangement is crucial as it disrupts the typical pattern of aldol (B89426) cyclizations seen in other aromatic polyketides. pnas.org
Beyond the rearrangement, EncM also facilitates two subsequent aldol condensations and two heterocycle-forming reactions, ultimately constructing the signature caged, tricyclic, nonaromatic core of this compound. nih.govnih.govpnas.org This multifaceted enzyme is a prime example of nature's chemical ingenuity, generating significant molecular complexity in a single catalytic cycle. pnas.orgresearchgate.netnih.gov
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene | Function |
|---|---|---|
| Phenylalanine ammonia-lyase | encP | Converts L-phenylalanine to trans-cinnamic acid. nih.govasm.orgnih.gov |
| Cinnamate-CoA ligase | encH | Activates cinnamic acid to cinnamoyl-CoA. asm.orgnih.gov |
| Enoyl-CoA hydratase | encI | Involved in the β-oxidation of cinnamoyl-CoA. asm.orgmdpi.com |
| 3-keto-3-phenylpropionyl-CoA thiolase | encJ | Involved in the β-oxidation of cinnamoyl-CoA to form benzoyl-CoA. asm.org |
| Benzoate-CoA ligase | encN | Activates exogenous benzoic acid. wikipedia.orgnih.gov |
| Ketosynthase | encA/encB | Catalyzes the iterative Claisen condensation of malonyl-CoA units. wikipedia.orgnih.gov |
| Acyl Carrier Protein | encC | Carries the growing polyketide chain. wikipedia.orgnih.gov |
| Malonyl-CoA:ACP transacylase | FabD | Loads malonyl groups onto EncC. nih.govnih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| L-phenylalanine |
| trans-cinnamic acid |
| Cinnamoyl-CoA |
| Benzoyl-CoA |
| Malonyl-CoA |
| Malonyl-ACP |
Acyl Carrier Protein (EncC) and Ketosynthase (EncA-EncB)
The biosynthesis of the enterocin polyketide backbone is initiated by a type II polyketide synthase (PKS) system, in which the acyl carrier protein (ACP) EncC and the ketosynthase heterodimer EncA-EncB play pivotal roles. pnas.org EncC is a fundamental component, responsible for both the initiation with a benzoate primer and the subsequent elongation steps with malonate units. pnas.orgpnas.org The process is primed with a benzoyl group, which is transferred to EncC. nih.gov This initiation is atypical for type II PKS systems and can occur via a type II nonribosomal peptide synthetase (NRPS)-like mechanism involving the benzoate:ACP ligase EncN, which activates and transfers benzoate to EncC in an ATP-dependent manner. pnas.orgnih.gov
Once primed with the benzoate starter unit, the EncA-EncB ketosynthase complex catalyzes the iterative condensation of seven malonyl-CoA derived extender units. pnas.orgpnas.org EncA represents the ketosynthase α subunit (KSα) and EncB is the chain length factor (CLF) or ketosynthase β subunit (KSβ). pnas.orgmdpi.com This heterodimer is responsible for recognizing the acyl groups bound to EncC and catalyzing the Claisen-like condensation reactions that extend the polyketide chain. nih.govresearchgate.net The growing polyketide chain remains tethered to the phosphopantetheinyl arm of EncC throughout the seven rounds of elongation. researchgate.net The proper balance of benzoyl-primed EncC and malonyl-EncC is crucial for efficient polyketide assembly. pnas.orgpnas.org
Ketoreductase (EncD) and O-Methyltransferase (EncK)
During the elongation of the polyketide chain, specific modifications occur that are crucial for the final structure of enterocin. The ketoreductase (KR) EncD is responsible for a selective reduction of a keto group on the growing octaketide intermediate. nih.gov This reduction is a critical step that generates a dihydrooctaketide and introduces specific stereochemistry into the molecule. Studies have shown that EncD is essential for the production of benzoate-primed polyketides, suggesting it plays a catalytic role during the elongation process rather than after the full chain is assembled. nih.gov The absence of EncD halts the production of enterocin, indicating its indispensable function in the biosynthetic pathway. nih.gov
Following the formation of the complex tricyclic core of enterocin, the O-methyltransferase EncK catalyzes one of the final tailoring steps. pnas.orgwikipedia.org EncK is a SAM-dependent O-methyltransferase that specifically methylates a hydroxyl group on the pyrone ring of the enterocin precursor, desmethyl-5-deoxyenterocin. pnas.orgoup.combeilstein-journals.org This methylation is considered the penultimate step in enterocin biosynthesis. pnas.org While initially thought to be involved in the Favorskii-like rearrangement, further studies confirmed that EncK's primary role is O-methylation. pnas.orgoup.com EncK exhibits high substrate tolerance but maintains its regioselectivity for the 4-O-position. beilstein-journals.org
Cytochrome P450 Hydroxylase (EncR)
The final step in the biosynthesis of enterocin involves a hydroxylation reaction catalyzed by the cytochrome P450 hydroxylase, EncR. wikipedia.orgresearchgate.net Cytochrome P450 enzymes are a large family of heme-dependent monooxygenases known for their ability to catalyze a wide array of oxidative reactions, including the hydroxylation of complex organic molecules. researchgate.net In the enterocin pathway, after the O-methylation by EncK, EncR introduces a hydroxyl group to complete the structure of the mature enterocin molecule. wikipedia.org The involvement of EncR has been supported by in vitro expression studies, confirming its role in the final tailoring of the enterocin scaffold. nih.gov This hydroxylation is one of the key post-PKS modifications that contribute to the biological activity of enterocin.
Phenylalanine Ammonia-Lyase (EncP) and Cinnamate-CoA Ligase (EncH)
The unique benzoate starter unit for enterocin biosynthesis is derived from L-phenylalanine through a plant-like pathway. The first and committed step in this pathway is the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the prokaryotic phenylalanine ammonia-lyase (PAL), EncP. The inactivation of the encP gene abolishes the de novo synthesis of both cinnamic acid and enterocin, confirming its essential role. Enterocin production in encP mutants can be restored by supplementing the culture with cinnamic acid or benzoic acid.
Following its synthesis, cinnamic acid is activated to its corresponding coenzyme A (CoA) thioester, cinnamoyl-CoA. This activation is presumed to be catalyzed by the cinnamate-CoA ligase EncH. EncH is homologous to a family of enzymes that activate cinnamic acid and its derivatives, preparing them for subsequent metabolic processing. While disruption of encH reduces enterocin yield, it does not completely eliminate it, suggesting that other enzymes from primary metabolism may partially compensate for its function.
Post-Translational Modifications (Excluding Leader Peptide Cleavage)
This compound is a polyketide natural product, and its biosynthesis does not involve ribosomal synthesis or the subsequent cleavage of a leader peptide, which is a hallmark of bacteriocins classified as ribosomally synthesized and post-translationally modified peptides (RiPPs). mdpi.com The "modifications" that this compound undergoes occur after the assembly of the polyketide backbone by the PKS machinery and are more accurately described as tailoring or decorating steps. pnas.org
These final enzymatic modifications are crucial for converting the nascent polyketide core into the biologically active enterocin molecule. The primary post-PKS modifications in this compound biosynthesis are:
O-methylation: Catalyzed by the S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, EncK. This enzyme attaches a methyl group to a hydroxyl on the pyrone moiety of the enterocin precursor. pnas.orgbeilstein-journals.org
Hydroxylation: Catalyzed by the cytochrome P450 hydroxylase, EncR. This enzyme introduces a final hydroxyl group onto the molecule, completing the synthesis of enterocin. wikipedia.org
Some bacteriocins, such as the glycocin Enterocin F4-9, undergo glycosylation, where sugar moieties are attached to the peptide. However, this type of modification is characteristic of specific classes of RiPPs and is not a feature of the polyketide-derived this compound. The maturation of this compound is finalized through the tailoring reactions of methylation and hydroxylation on the pre-formed tricyclic core. pnas.org
Molecular Mechanism of Action of Enterocin a
Target Organism Susceptibility Spectrum
Enterocin (B1671362) A exhibits a broad range of activity, primarily targeting Gram-positive bacteria, though some effects on Gram-negative bacteria have also been noted. mdpi.comau.edu
Gram-Positive Bacterial Targets
Enterocin A has demonstrated strong antimicrobial activity against a variety of Gram-positive bacteria. mdpi.com It is particularly effective against foodborne pathogens and spoilage organisms.
Listeria monocytogenes : Numerous studies have highlighted the potent anti-listerial activity of this compound. mdpi.commdpi.comoup.commdpi.com It is considered a promising agent for controlling this pathogen in food products. mdpi.comoup.com
Staphylococcus aureus : this compound is also active against Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comnih.gov Its ability to combat this significant pathogen is a key area of research.
Clostridium spp. : The bacteriocin (B1578144) has shown inhibitory effects against various Clostridium species, such as Clostridium perfringens and Clostridium botulinum. mdpi.com
Enterococcus spp. : this compound demonstrates activity against other Enterococcus species, including Enterococcus faecalis. mdpi.comfrontiersin.org
The following table summarizes the inhibitory activity of this compound against various Gram-positive bacteria.
| Target Gram-Positive Bacteria | Observed Effect | References |
| Listeria monocytogenes | Strong inhibition, bactericidal effect | mdpi.commdpi.comoup.commdpi.com |
| Staphylococcus aureus | Inhibition, including MRSA | mdpi.comnih.gov |
| Clostridium perfringens | Antimicrobial activity | mdpi.com |
| Clostridium botulinum | Antimicrobial activity | mdpi.com |
| Enterococcus faecalis | Inhibitory activity | mdpi.comfrontiersin.org |
| Bacillus cereus | Antimicrobial activity | nih.gov |
Gram-Negative Bacterial Targets
While the primary targets of this compound are Gram-positive bacteria, some studies have reported its activity against certain Gram-negative species, although this is less common for bacteriocins produced by Gram-positive bacteria. mdpi.comscielo.br The outer membrane of Gram-negative bacteria typically provides a barrier against many antimicrobial peptides.
Salmonella enterica : Some research indicates that this compound can inhibit the growth of Salmonella enterica. mdpi.comasm.orgnih.govagriculturejournals.cz
Pseudomonas aeruginosa : Limited activity against Pseudomonas aeruginosa has been observed in some studies. mdpi.comasm.org
The susceptibility of Gram-negative bacteria to this compound is an area of ongoing investigation.
| Target Gram-Negative Bacteria | Observed Effect | References |
| Salmonella enterica | Inhibitory activity | mdpi.comasm.orgnih.govagriculturejournals.cz |
| Pseudomonas aeruginosa | Weak to moderate inhibition | mdpi.comasm.org |
| Escherichia coli | Variable, often requires co-production with other enterocins | mdpi.com |
Interaction with Bacterial Cell Membranes
The primary mechanism of action for this compound involves a direct interaction with the cytoplasmic membrane of susceptible bacteria. mdpi.comnih.govresearchgate.net This interaction disrupts the membrane's integrity and vital functions.
Membrane Permeabilization and Pore Formation
This compound, like other class IIa bacteriocins, induces the formation of pores in the cell membrane of target bacteria. mdpi.comnih.govresearchgate.netasm.org This process begins with the bacteriocin binding to a specific receptor on the cell surface, often the mannose phosphotransferase system (Man-PTS). mdpi.com Following binding, the peptide inserts itself into the membrane, leading to increased permeability. mdpi.comresearchgate.net This permeabilization allows for the leakage of small intracellular molecules, disrupting the cellular environment. core.ac.uk
Dissipation of Membrane Potential
A critical consequence of membrane permeabilization by this compound is the dissipation of the cell's membrane potential (Δψ). oup.comcore.ac.uk The membrane potential is essential for various cellular processes, including ATP synthesis and nutrient transport. By disrupting the ion gradients across the membrane, this compound effectively collapses this potential, leading to a rapid cessation of cellular functions. core.ac.uk Studies using membrane potential-sensitive dyes have visually demonstrated this dissipation in the presence of this compound. oup.com
Loss of Intracellular ATP
The dissipation of the membrane potential directly leads to a significant drop in intracellular ATP levels. nih.govcore.ac.uk Without the proton motive force, which is maintained by the membrane potential, ATP synthase cannot produce ATP. core.ac.uk Furthermore, the pores formed by this compound can cause the leakage of ATP out of the cell. nih.gov This depletion of the cell's primary energy currency is a fatal blow, ultimately resulting in cell death.
Role of Specific Membrane Components and Receptors
The antimicrobial action of this compound, a class IIa bacteriocin, is not a random event of membrane disruption but a highly specific process initiated by the recognition of and binding to a particular receptor on the target cell membrane. This specificity is a hallmark of many pediocin-like bacteriocins and is crucial for their potent activity against susceptible bacteria.
Mannose Phosphotransferase System (Man-PTS) as a Receptor
The primary and most well-characterized receptor for this compound and other class IIa bacteriocins is the mannose phosphotransferase system (Man-PTS). mdpi.comcore.ac.ukresearchgate.netfrontiersin.org This multi-protein complex is typically involved in the transport and phosphorylation of mannose across the bacterial cell membrane. The interaction with this compound subverts this normal physiological function, leading to cell death.
The Man-PTS consists of four subunits: IIA, IIB, IIC, and IID. mdpi.com Research has shown that the membrane-spanning subunits, IIC and IID, are the crucial components for the interaction with pediocin-like bacteriocins, including this compound. mdpi.comfrontiersin.orgpnas.org The cytoplasmic subunits, IIA and IIB, which are involved in the phosphotransfer relay, are not required for this initial binding. mdpi.com
The binding of this compound to the Man-PTS is a critical first step that anchors the bacteriocin to the cell surface. Following this docking, a series of events leads to the permeabilization of the cell membrane. Two main models have been proposed for the subsequent pore formation. One model suggests that after binding to the Man-PTS, the bacteriocin molecules themselves oligomerize to form a pore. frontiersin.orgresearchgate.net Another model posits that the binding of the bacteriocin induces a conformational change in the IIC subunit of the Man-PTS, leading to the opening of an intrinsic channel. frontiersin.orgresearchgate.net For some bacteriocins, the Man-PTS acts primarily as a docking site, and the subsequent membrane insertion and pore formation are independent of the receptor. core.ac.ukresearchgate.net
The specificity of this compound for certain bacterial species is directly linked to the presence and accessibility of the Man-PTS on the cell surface. core.ac.uk For instance, the introduction of Listeria Man-PTS genes into the otherwise insensitive Lactococcus lactis renders the latter susceptible to this compound. pnas.org
Table 1: Key Research Findings on this compound and Man-PTS Interaction
| Research Finding | Organism(s) Studied | Key Implication | Reference(s) |
|---|---|---|---|
| This compound, as a class IIa bacteriocin, utilizes the Man-PTS as a receptor to form pores in the target cell membrane. | Gram-positive bacteria | Confirms the central role of Man-PTS in the mechanism of action. | mdpi.com |
| Subunits IIC and IID of the Man-PTS are essential for the activity of pediocin-like bacteriocins. | Listeria monocytogenes | Narrows down the specific components of Man-PTS involved in bacteriocin binding. | mdpi.comfrontiersin.org |
| The Man-PTS may function as an anchor, with subsequent membrane disruption being a receptor-independent event. | Escherichia coli (heterologous expression) | Suggests a two-step mechanism: receptor binding followed by membrane insertion. | core.ac.ukresearchgate.net |
| Introduction of Listeria Man-PTS genes confers sensitivity to this compound in a resistant bacterium. | Lactococcus lactis | Provides direct evidence for Man-PTS as the determinant of susceptibility. | pnas.org |
Other Putative Molecular Targets
While the Man-PTS is the principal receptor for this compound, some studies suggest the possible involvement of other molecular targets or contributing factors in its antimicrobial activity. The interaction of enterocins with the cell envelope is a complex process, and other membrane components may facilitate or modulate the bactericidal effect.
Some enterocins have been shown to interact with lipid components of the cell membrane, which can act as intermediates in peptidoglycan synthesis. researchgate.net For instance, some Class I enterocins can bind to Lipid II, a precursor in cell wall synthesis, and use it to initiate membrane insertion and pore formation. mdpi.comnih.gov While this compound is a Class IIa bacteriocin, the broader family of enterocins demonstrates a diversity of targets.
Additionally, for some bacteriocins, the initial interaction with the membrane can be electrostatic, driven by the cationic nature of the peptide and the negatively charged bacterial membrane. mdpi.com This initial, less specific binding may precede the specific interaction with the Man-PTS.
It is also worth noting that the antimicrobial spectrum of some enterocins suggests the use of unique target molecules. For example, Enterocin F4-9 exhibits a narrow and distinct activity profile, hinting at a different receptor or mechanism. asm.org
Table 2: Putative Molecular Targets and Interaction Factors for Enterocins
| Putative Target/Factor | Class of Enterocin | Proposed Role | Reference(s) |
|---|---|---|---|
| Lipid II | Class I | Receptor for binding and subsequent pore formation. | mdpi.comnih.gov |
| Cell Membrane Lipids | General | Intermediate target, facilitating membrane permeabilization. | researchgate.net |
| Maltose ABC Transporter | General | Potential alternative receptor for some enterocins. | nih.gov |
| Zn-dependent metallopeptidase | General | Potential alternative receptor for some enterocins. | nih.gov |
Structure-Function Relationship in Membrane Interaction and Activity
The potent antimicrobial activity of this compound is intricately linked to its three-dimensional structure. As a pediocin-like bacteriocin, it possesses distinct domains that play specific roles in its interaction with the target cell membrane and subsequent killing mechanism.
The N-terminal region, particularly the conserved pediocin box (YGNGV), is crucial for the specific recognition of and binding to the Man-PTS receptor. This region acts as the "recognition module" that docks the bacteriocin onto the target cell.
The C-terminal region is primarily responsible for the subsequent membrane permeabilization. asm.org Its amphipathic nature, with a hydrophobic face and a charged face, allows it to insert into the lipid bilayer of the target cell membrane. This insertion disrupts the membrane integrity, leading to the formation of pores and leakage of essential ions and metabolites, ultimately causing cell death. asm.orgnih.gov
The interaction of this compound with the membrane is a dynamic process. It involves an initial binding to the receptor, followed by a conformational change and insertion of the C-terminal part into the membrane. nih.gov The stability of the peptide's hydrophobic core is a critical factor in this process; a less stable core can lead to more efficient membrane permeation and increased bactericidal activity. nih.gov
Table 3: Structure-Function Correlation in this compound
| Structural Feature | Location | Primary Function | Reference(s) |
|---|---|---|---|
| Pediocin Box (YGNGV motif) | N-terminal region | Specific recognition and binding to the Man-PTS receptor. | |
| Disulfide Bonds | Throughout the peptide | Stabilization of the three-dimensional structure. | mdpi.comasm.org |
| Amphipathic Helical Region | C-terminal region | Insertion into the cell membrane and pore formation. | asm.org |
| Cationic Residues | Distributed on the surface | Initial electrostatic interaction with the negatively charged bacterial membrane. | mdpi.comacs.org |
| Hydrophobic Core | Interior of the peptide | Drives the unpacking of helices and insertion into the membrane. | nih.gov |
Structural Biology and Biophysical Characterization of Enterocin a
Primary Structure: Amino Acid Sequence and Disulfide Bridges
The primary structure of Enterocin (B1671362) A was elucidated through a combination of N-terminal amino acid sequencing, mass spectrometry, and DNA sequencing of its structural gene, entA. asm.orgnih.govresearchgate.net The mature peptide is composed of 47 amino acid residues. asm.orgnih.gov Its calculated molecular weight is 4,829 Da, a figure that has been confirmed by mass spectrometry analysis. asm.orgnih.govresearchgate.net
A key feature of Enterocin A's primary structure is the presence of four cysteine residues. asm.org It is understood that these residues form two intramolecular disulfide bridges, which are crucial for the peptide's structural stability and biological function. asm.orgnih.gov The amino acid sequence of this compound shows significant homology with other pediocin-like bacteriocins. asm.orgnih.gov
Genetic analysis revealed that the entA gene, located on the bacterial chromosome, encodes a precursor peptide that includes an 18-amino acid N-terminal leader sequence. asm.orgnih.govresearchgate.net This leader sequence, which is characterized by a double-glycine motif, is cleaved off during the maturation process to yield the active bacteriocin (B1578144). asm.orgnih.gov The final five residues of the C-terminus have been identified as Ile-Pro-Gly-Lys-Cys. asm.org
Table 1: Primary Structure Details of this compound
| Feature | Description | Source(s) |
|---|---|---|
| Number of Amino Acids | 47 | asm.orgnih.gov |
| Molecular Weight | 4,829 Da (calculated and confirmed by MS) | asm.orgnih.govresearchgate.net |
| Precursor Form | Synthesized with an 18-amino acid N-terminal leader sequence | asm.orgnih.gov |
| Key Residues | Contains four cysteine residues | asm.org |
| Post-translational Modifications | Formation of two intramolecular disulfide bridges | asm.orgnih.gov |
**6.2. Secondary and Tertiary Structure Analysis
The three-dimensional conformation of this compound and its close relatives has been investigated using a variety of biophysical techniques. These studies show that its structure is highly dependent on the solvent environment, a characteristic feature of many class IIa bacteriocins. researchgate.netvulcanchem.com
Circular Dichroism (CD) spectroscopy has been instrumental in analyzing the secondary structure of this compound and similar bacteriocins like Enterocin HF. researchgate.netvulcanchem.comacs.org CD studies reveal that these peptides are largely unstructured or exist in a random coil conformation when in an aqueous solution. researchgate.netvulcanchem.comfrontiersin.org
However, upon exposure to membrane-mimicking environments, such as increasing concentrations of trifluoroethanol (TFE), the peptides undergo a significant conformational change. researchgate.netvulcanchem.com The CD spectra in these conditions are characteristic of a predominantly α-helical structure, indicating that the peptide folds upon interacting with a hydrophobic environment, such as a bacterial cell membrane. researchgate.netvulcanchem.comfrontiersin.org For instance, CD analysis of Enterocin TJUQ1, a related bacteriocin, determined its secondary structure content to be approximately 32.6% α-helix, 19.5% β-sheet, 12.9% turn, and 35.0% random coil in solution. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy has provided detailed, high-resolution insights into the three-dimensional structure of pediocin-like bacteriocins, including the closely related Enterocin HF. researchgate.netvulcanchem.comacs.org While a structure for this compound itself is not explicitly detailed, the data for Enterocin HF is considered representative for this subclass. These studies were conducted in membrane-mimetic solvents (like 50% TFE) where the peptide adopts a stable conformation. researchgate.netfrontiersin.org
The NMR solution structure reveals three distinct domains: researchgate.netacs.org
N-terminal Region (Residues 1-17): This region forms a three-stranded antiparallel β-sheet. It is a conserved, cationic domain that includes the "pediocin box" motif (YGNGV) and is stabilized by a disulfide bridge. This domain is crucial for targeting the mannose phosphotransferase system (Man-PTS) receptor on target cells. researchgate.net
Central Region (Residues 19-30): Following the β-sheet is a well-defined, amphipathic α-helix. This helical region is believed to be involved in penetrating the membrane of the target bacterium. researchgate.netacs.org
C-terminal Region (Residues 31-43): The C-terminal end is more flexible and disordered compared to the other two domains. researchgate.netacs.org
The absence of long-range Nuclear Overhauser Effect (NOE) signals between the N-terminal β-sheet and the C-terminal tail suggests that these domains are spatially separate and flexible, possibly allowing them to act in a coordinated manner during receptor binding and membrane insertion. researchgate.netacs.org
Table 2: Structural Domains of Pediocin-like Enterocins Determined by NMR
| Structural Domain | Residue Range (approx.) | Conformation | Putative Function | Source(s) |
|---|---|---|---|---|
| N-terminal | 1-17 | Antiparallel β-sheet | Receptor binding (Pediocin box) | researchgate.netacs.org |
| Central | 19-30 | Amphipathic α-helix | Membrane insertion/permeabilization | researchgate.netacs.org |
| C-terminal | 31-43 | Disordered/Flexible | Structural flexibility, aids insertion | researchgate.netacs.org |
While NMR has been the primary method for elucidating the structure of this compound-like peptides, X-ray crystallography has successfully been used to determine the structure of the This compound immunity protein (EntA-im) . nih.gov This protein protects the producing bacterium from the antimicrobial action of this compound.
The 1.6 Å resolution crystal structure of EntA-im revealed that the 103-amino acid protein folds into an antiparallel four-helix bundle. nih.gov This four-helix bundle appears to be a conserved structural motif for pediocin-like immunity proteins. nih.gov The structure also features a flexible C-terminal part. nih.gov Differences in the surface charge distribution, particularly in the loop connecting the third and fourth helices, are thought to be important for determining the specificity of the immunity protein for its cognate bacteriocin. nih.gov To date, there is no published X-ray crystal structure for the this compound peptide itself.
Nuclear Magnetic Resonance (NMR) Studies
Oligomeric State and Self-Assembly Properties
The oligomeric state and self-assembly properties of this compound are not well-documented in publicly available research. However, studies on other bacteriocins provide a framework for understanding why these properties are significant. For example, the circular bacteriocin Enterocin AS-48 has been shown to adopt different oligomeric structures depending on the physicochemical environment, a trait that is linked to its mechanism of transitioning from a water-soluble form to a membrane-bound state. researchgate.net Similarly, the disruption of the hydrophobic core and the "unpacking" of helices upon membrane contact are critical steps in the function of enterocins like Enterocin 7B. nih.govacs.org While these specific findings relate to other types of enterocins, they highlight that the ability to change conformation and potentially self-assemble or disassemble is a recurring theme in bacteriocin function. Further research is needed to specifically characterize these properties for this compound.
Stability Studies (pH, Temperature) and Their Implications for Activity
This compound and other related enterocins are known for their remarkable stability across a wide range of pH and temperature conditions. This robustness is a key characteristic that enhances their potential as antimicrobial agents, particularly in food preservation where processing can involve heat treatment and varying acidity.
Multiple studies have demonstrated that the antimicrobial activity of enterocins is retained after exposure to harsh conditions. For example, Enterocin TJUQ1 maintained 85.95% of its activity after being heated to 121°C for 15 minutes. nih.gov Enterocin Gr17 also showed pronounced stability at temperatures up to 121°C and was active across a pH range of 2 to 10. frontiersin.org Similarly, the activity of Enterocin S37 was unaffected by heating at 80°C for an hour and remained stable in a pH range of 4 to 9. nih.gov Generally, enterocins maintain their function between pH 3 and 11. nih.govdergipark.org.tr This high stability is attributed to the compact structure of the peptide, which is reinforced by the intramolecular disulfide bridges. The ability to withstand such a broad spectrum of physical conditions without losing function is a significant advantage for any practical application.
Table 3: pH and Temperature Stability of Various Enterocins
| Enterocin Type | Temperature Stability | pH Stability | Source(s) |
|---|---|---|---|
| Enterocin TJUQ1 | ~86% activity retained after 121°C for 15 min | Active over pH 3-11 | nih.gov |
| Enterocin S37 | Stable at 80°C for 1 hr and 90°C for 15 min | Active over pH 4-9 | nih.gov |
| Enterocin Gr17 | Stable at 100°C for 30 min and 121°C for 15 min | Active over pH 2-10 | frontiersin.org |
| Crude Enterocins (from E. faecium / E. faecalis) | Activity maintained up to 110°C; lost at 120°C | Active over pH 3-11 | dergipark.org.tr |
Protein Folding and Dynamics (e.g., Natively Unfolded States, Tertiary Plasticity)
The structural integrity and dynamic behavior of this compound are crucial to its antimicrobial function. Investigations into its folding and conformational dynamics have been approached primarily through computational methods, which provide valuable insights into its structural stability.
Detailed molecular dynamics (MD) simulations have been instrumental in characterizing the folding nature of this compound. These computational studies reveal that this compound possesses a compact and stable fold. This stability is largely attributed to the presence of two intramolecular disulfide bridges. researchgate.netnih.gov These covalent linkages significantly constrain the polypeptide chain, contributing to a defined and rigid tertiary structure. researchgate.net
Analysis of the root-mean-square deviation (RMSD) from MD simulations indicates that the structure of this compound converges and remains stable after an initial simulation period. Similarly, the radius of gyration, a measure of the molecule's compactness, shows that this compound maintains a compact fold throughout the simulation. researchgate.net The energy landscape of this compound suggests that it attains its lowest minimum energy conformation through distinct transition states, further underscoring its stable folded nature. researchgate.net
While extensive experimental data on the folding of this compound from techniques like Circular Dichroism (CD) or Nuclear Magnetic Resonance (NMR) spectroscopy is not widely available in the public domain, the existing molecular dynamics simulation data provides a strong foundation for understanding its structural dynamics. Unlike some other bacteriocins that are characterized as natively unfolded in aqueous solutions, the evidence for this compound points towards a well-structured peptide, a feature that is likely essential for its potent antimicrobial activity. researchgate.netnih.gov The presence of two disulfide bridges is a key structural feature enhancing its stability. nih.gov
Detailed Research Findings from Molecular Dynamics Simulations
Molecular dynamics simulations offer a window into the atomic-level movements and stability of proteins. For this compound, these simulations have provided key quantitative metrics regarding its structural dynamics.
| Parameter | Value | Description |
| Average RMSD | ~1.5 nm (after 20 ns) | The root-mean-square deviation (RMSD) measures the average distance between the atoms of the simulated protein and a reference structure. A stable RMSD value over time, as seen for this compound after 20 nanoseconds, indicates that the protein has reached a stable conformational state. researchgate.net |
| Radius of Gyration | ~1.25 nm (after 20 ns) | The radius of gyration is a measure of the compactness of the protein structure. The consistent and relatively low value for this compound after 20 nanoseconds suggests that it maintains a compact and globular fold. researchgate.net |
| Key Stabilizing Feature | Two Disulfide Bridges | These covalent bonds between cysteine residues are critical for maintaining the compact and stable tertiary structure of this compound. researchgate.net |
Resistance Mechanisms to Enterocin a in Target Microorganisms
Intrinsic Resistance Mechanisms
Intrinsic resistance refers to the natural, inherent insensitivity of a microorganism to an antimicrobial agent. slideshare.net In the context of Enterocin (B1671362) A, this can be attributed to several factors inherent to the bacterial cell structure and physiology. Enterococci themselves, the producers of enterocins, possess innate resistance to a variety of antimicrobial agents. bohrium.comunimi.it This intrinsic resilience is partly due to the unique composition of their cell envelope, which can limit the access of certain molecules to their targets. slideshare.net
Mechanisms contributing to intrinsic resistance can include:
Cell Envelope Impermeability: The outer layers of a bacterium can act as a physical barrier, preventing Enterocin A from reaching its target on the cell membrane. slideshare.net
Absence of a Specific Receptor: Since this compound, a class IIa bacteriocin (B1578144), often utilizes the mannose phosphotransferase system (Man-PTS) as a receptor, microorganisms that naturally lack a compatible Man-PTS or have a significantly different structure would exhibit intrinsic resistance. mdpi.comnih.gov
Efflux Pumps: Some bacteria possess naturally active efflux pumps that can expel antimicrobial compounds, including bacteriocins, from the cell before they can exert their effect. slideshare.netarchivepp.com
Enzymatic Inactivation: Although less commonly reported for bacteriocins compared to antibiotics, the presence of endogenous proteases that can degrade this compound would confer intrinsic resistance. slideshare.net
Enterococci are known for their intrinsic resistance to several antibiotics, a trait that is independent of acquired resistance genes. unirioja.esnih.gov This natural hardiness underscores the baseline level of resistance that can be expected in certain bacterial populations.
Acquired Resistance Development
Acquired resistance develops in initially susceptible bacterial populations through genetic mutations or the acquisition of new genetic material. nih.gov This is a primary concern for the long-term efficacy of this compound. Studies have shown that bacteria like Listeria monocytogenes and Enterococcus faecium can readily develop resistance to class IIa bacteriocins upon exposure. nih.govasm.org
The most well-documented mechanism of acquired resistance to class IIa bacteriocins, including this compound, involves alterations in the mannose phosphotransferase system (Man-PTS). nih.govnih.gov The Man-PTS is a primary target and receptor for these bacteriocins. mdpi.comnih.gov
Downregulation of Man-PTS Expression: A common route to resistance is the downregulation of the genes encoding the Man-PTS. nih.govnih.gov This reduces the number of receptor sites on the cell surface, thereby decreasing the cell's susceptibility to this compound. Studies on E. faecium have shown that resistant mutants often exhibit significantly downregulated expression of the Man-PTS operon. nih.gov This downregulation can be triggered by mutations in regulatory elements, such as the σ⁵⁴ transcription factor or its associated activator protein, ManR. nih.gov
Mutations in Man-PTS Subunits: Direct mutations within the structural genes of the Man-PTS can also lead to resistance. mdpi.comconicet.gov.ar These mutations can alter the structure of the receptor complex, preventing the binding of this compound or its proper insertion into the cell membrane. For instance, polymorphisms in the IIC and IID subunits of the Man-PTS have been associated with varying levels of susceptibility to enterocins. mdpi.com While numerous polymorphisms can be detected, pinpointing the exact mutations responsible for resistance can be complex and may involve multiple changes. mdpi.com
The development of resistance through Man-PTS modification often occurs at a relatively high frequency, on the order of 10⁻³ to 10⁻⁶ in various bacteria. nih.govasm.org
| Organism | Resistance Mechanism | Key Genes/Components Involved | Observed Frequency of Resistance | Reference |
| Enterococcus faecium | Downregulation of Man-PTS expression | σ⁵⁴, ManR, Man-PTS operon | 10⁻⁴ to 10⁻⁵ | nih.gov |
| Listeria monocytogenes | Mutations in Man-PTS subunits | mptACD (Man-PTS genes) | ~10⁻⁶ | nih.govasm.org |
| Lactococcus lactis | Downregulation of Man-PTS expression | ptnABCD (Man-PTS genes) | 10⁻⁵ to 10⁻⁷ | nih.gov |
ATP-binding cassette (ABC) transporters and other efflux pumps are crucial players in multidrug resistance (MDR) in bacteria. archivepp.commedtechbcn.com These membrane proteins actively expel a wide range of substrates, including antimicrobial peptides, from the cell, preventing them from reaching their intracellular or membrane targets. archivepp.comimrpress.com
The involvement of ABC transporters in resistance to enterocins has been clearly demonstrated. nih.govscilit.com For instance, the immune function in some enterocin-producing strains is mediated by an ABC transporter encoded within the bacteriocin gene cluster. nih.govresearchgate.net This system not only provides self-immunity to the producer but can also confer resistance to other bacteriocins. nih.gov
Studies have shown that specific ABC transporters are responsible for cross-resistance between different classes of bacteriocins. For example, the ABC Transporter-2 from the enterocin AS-48 gene cluster in Enterococcus faecalis was found to be responsible for cross-resistance to the MR10A/B enterocins. nih.govscilit.com The activation of efflux pumps has been identified as a significant risk factor for the development of cross-resistance to clinical antibiotics. researchgate.netresearchgate.net
In addition to specific receptor mutations and efflux pump activity, bacteria can develop resistance to this compound through broader adaptive responses that modify the cell envelope. researchgate.netresearchgate.net These changes can limit the initial interaction between the bacteriocin and the bacterial cell. researchgate.netresearchgate.net
These adaptive responses can include:
Changes in Membrane Fluidity and Composition: Alterations in the fatty acid and phospholipid composition of the cell membrane have been linked to resistance against class IIa bacteriocins. conicet.gov.arscielo.br These changes can affect the fluidity and charge of the membrane, potentially hindering the ability of this compound to bind and insert. In some cases, low-level resistance is associated with these membrane modifications. conicet.gov.arscielo.br
Reduction of Negative Cell Surface Charge: A decrease in the net negative charge of the cell surface can electrostatically repel the cationic this compound peptide, reducing its ability to reach the membrane.
Production of Exopolysaccharides (EPS): An increased production of EPS can create a protective layer around the cell, physically blocking the bacteriocin from accessing its receptor. researchgate.netresearchgate.net
Cell Wall Remodeling: Resistance can also arise from changes in the cell wall structure. For instance, mutations affecting cell-wall-associated polysaccharide synthesis have been implicated in resistance to other bacteriocins. mdpi.com Activation of the LiaFSR stress response system in E. faecium can lead to cell envelope remodeling, conferring resistance to various peptide antibiotics and bacteriocins. asm.orgnih.gov
Role of ABC Transporters and Efflux Pumps in Resistance
Fitness Costs Associated with this compound Resistance
The development of resistance is not without consequences for the bacterium. Often, the genetic or physiological changes that confer resistance come at a "fitness cost," which can manifest as a reduced growth rate or decreased competitiveness in the absence of the selective pressure (the bacteriocin). asm.orgmdpi.com
Reduced Growth Rate: The most common fitness cost associated with resistance to class IIa bacteriocins is a reduced maximum specific growth rate. asm.org This is particularly evident in mutants where resistance is due to the downregulation or impairment of the Man-PTS. nih.govconicet.gov.ar Since the Man-PTS is involved in the transport and phosphorylation of essential sugars like mannose and glucose, its alteration can impair the cell's metabolic capabilities, leading to slower growth, especially when these sugars are the primary carbon source. nih.govconicet.gov.ar
Stability of Resistance and Fitness Cost: While pediocin resistance in L. monocytogenes has been found to be very stable, it is often accompanied by significant fitness costs. asm.org Nisin-resistant mutants, in contrast, sometimes show less pronounced growth rate reductions. asm.org The fitness cost of resistance can be a critical factor in determining whether resistant strains will persist in an environment once the bacteriocin is no longer present. Hypothetically, in the absence of the antimicrobial, susceptible populations should outcompete resistant ones due to this fitness cost. mdpi.com However, the fitness cost can sometimes be reduced over time by the acquisition of compensatory mutations. mdpi.com
Environmental Influence on Fitness Costs: Environmental conditions can influence the manifestation of fitness costs. However, studies have shown that for pediocin-resistant mutants of L. monocytogenes, the fitness costs were not exacerbated by environmental stressors like low temperature or reduced pH. asm.org This suggests that bacteriocin-resistant mutants are not necessarily more sensitive to other environmental stresses. asm.org
Production and Fermentation Optimization of Enterocin a
Batch and Fed-Batch Fermentation Strategies
The production of bacteriocins like Enterocin (B1671362) A is often carried out using batch or fed-batch fermentation methods. eppendorf.com In batch fermentation, the producing microorganisms are inoculated into a fixed volume of culture medium and allowed to grow until the nutrients are depleted or the accumulation of toxic byproducts inhibits further growth. eppendorf.com This method is straightforward but can be limited by factors such as nutrient depletion, which can trigger a switch-off mechanism for bacteriocin (B1578144) production. nih.gov
Fed-batch fermentation, on the other hand, involves the controlled addition of fresh nutrients to the culture over time. This strategy can lead to higher cell densities and prolonged production phases, resulting in increased bacteriocin yields. eppendorf.comresearchgate.net For instance, a realkalized fed-batch culture of Enterococcus faecium MMRA, fed with a mixture of MRS medium and concentrated glucose, yielded significantly higher concentrations of biomass (2.4 g/L), lactic acid (32.5 g/L), and Enterocin A (35.9 AU/mL) compared to batch processes. researchgate.net This demonstrates the effectiveness of fed-batch strategies in overcoming the limitations of batch cultures and enhancing this compound production. researchgate.netresearchgate.net Studies have shown that fed-batch cultivation with different feeding strategies, such as ramp and constant feeding, can significantly enhance the cell viability and production of bacteriocin-like inhibitory substances (BLIS). nih.gov For example, a ramp (stepwise) feeding strategy in a fed-batch culture of Enterococcus faecium CW3801 resulted in the highest cell viability and dry cell weight. nih.gov
| Fermentation Strategy | Producing Strain | Medium | Key Findings | Reference |
| Batch | Enterococcus faecium DPC1146 | - | Growth and bacteriocin production studied. | jst.go.jp |
| Fed-Batch | Enterococcus faecium MMRA | MRS broth with glucose feed | Higher biomass, lactic acid, and this compound production compared to batch. | researchgate.net |
| Fed-Batch | Enterococcus faecium CW3801 | Molasses-based medium | Ramp feeding strategy yielded the highest cell viability and dry cell weight. | nih.gov |
| Fed-Batch | Enterococcus faecium HJ35 | NLB medium with glucose or lactate (B86563) feed | Enhanced this compound production up to 12,800 AU/mL. | koreascience.kr |
Influence of Culture Conditions
The environmental conditions during fermentation play a crucial role in the growth of Enterococcus species and their ability to produce this compound. Key parameters that require careful control and optimization include temperature, pH, aeration, and agitation.
Temperature and pH are critical factors that directly impact enzymatic activities and microbial growth, and consequently, bacteriocin production. The optimal temperature for this compound production by various Enterococcus strains is generally reported to be between 30°C and 37°C. researchgate.net For example, Enterococcus faecium HZ exhibited the highest enterocin production at 32°C and 37°C. researchgate.net Similarly, a study on Enterococcus hirae OS1 found that a temperature of 30°C was a key parameter for increased enterocin production.
The initial pH of the culture medium significantly affects both the growth of the producing strain and the stability of the produced bacteriocin. Optimal pH for this compound production is typically in the range of 6.0 to 7.0. redalyc.org For instance, Enterococcus faecium strains showed optimal enterocin production at a pH between 6.0 and 6.5. redalyc.org The production of enterocin P was found to be optimal between pH 5.7 and 6.0. unipd.it In some cases, pH stabilization at a specific value, such as 6.55, has been identified as a critical factor for maximizing the production of enterocins like AS-48. researchgate.net It's also noteworthy that the bacteriocin production can be switched off at a critical biomass concentration that is dependent on both temperature and pH. nih.gov
| Parameter | Optimal Range/Value | Producing Strain | Key Findings | Reference |
| Temperature | 32°C - 37°C | Enterococcus faecium HZ | Highest enterocin production observed in this range. | researchgate.net |
| Temperature | 30°C | Enterococcus hirae OS1 | Identified as a key parameter for increased production. | |
| Temperature | 25°C | Enterococcus faecium | Part of the best incubation conditions for enterocin production. | turkjps.orgnih.gov |
| pH | 6.0 - 6.5 | Enterococcus faecium | No significant difference in production between pH 6.0 and 6.5. | redalyc.org |
| pH | 6.5 | Enterococcus hirae OS1 | A key parameter for increasing enterocin production. | |
| pH | 6.55 | Enterococcus faecalis A-48-32 | Critical for optimal AS-48 production. | researchgate.net |
| pH | 6.2 | Enterococcus faecium JFR-1 | Optimal condition for bacteriocin production in MRS broth. | d-nb.info |
Aeration and agitation are important for ensuring proper mixing of the culture medium, facilitating nutrient transfer, and, in some cases, providing the necessary oxygen for microbial growth. While many lactic acid bacteria are facultative anaerobes, the level of aeration can still influence bacteriocin production. Some studies have shown that microaerophilic or even aerated conditions can stimulate bacteriocin production. For instance, aeration increased the production of enterocin AS-48. researchgate.net However, in other cases, static conditions (no aeration) have been found to be optimal. turkjps.orgnih.gov For example, an aeration rate of 0 rpm was found to be part of the best incubation conditions for enterocin production by E. faecium. turkjps.orgnih.gov
Agitation, typically measured in revolutions per minute (rpm), is necessary to maintain a homogenous culture. The optimal agitation speed can vary depending on the fermenter design and the specific strain. For Enterococcus faecium HJ35, an agitation speed of 150 rpm without aeration was used for enterocin production. koreascience.kr
| Parameter | Condition | Producing Strain | Key Findings | Reference |
| Aeration | Static (0 rpm) | E. faecium | Part of the best incubation conditions for enterocin production. | turkjps.orgnih.gov |
| Aeration | Increased aeration | E. faecalis | Increased cell-bound and total activity of AS-48. | researchgate.net |
| Agitation | 150 rpm (no aeration) | E. faecium HJ35 | Conditions used for enterocin production in a fermenter. | koreascience.kr |
The size of the initial inoculum and the growth phase at which it is introduced into the fermentation medium can significantly impact the subsequent production of this compound. A larger inoculum can shorten the lag phase and lead to faster production, but an optimal size exists to avoid nutrient limitation early in the process. For Enterococcus hirae OS1, an inoculum size of 5% was found to be a key parameter for increasing enterocin production. Another study on E. faecium indicated that an inoculum size of 20 mL was part of the optimal conditions. turkjps.orgnih.gov
The production of this compound is generally growth-associated, meaning it occurs during the exponential growth phase of the bacteria. rsc.org The maximum production is often observed during the mid-log to late stationary phase. koreascience.krresearchgate.net For instance, Enterococcus faecium HJ35 produced enterocin at the mid-log phase with maximum production at the late stationary phase. koreascience.kr The production kinetics of bacteriocin-like inhibitory substances (BLIS) for E. faecium CWBI-B1430 was found to be a growth-associated process, with maximum activity achieved after 9 hours of fermentation. researchgate.net
| Parameter | Optimal Condition | Producing Strain | Key Findings | Reference |
| Inoculum Size | 5% | Enterococcus hirae OS1 | Key parameter for increasing enterocin production. | |
| Inoculum Size | 20 mL | E. faecium | Part of the best incubation conditions for enterocin production. | turkjps.orgnih.gov |
| Inoculum Size | 8% | Enterococcus faecalis A-48-32 | Optimal for AS-48 production. | researchgate.net |
| Growth Phase | Mid-log to late stationary | Enterococcus faecium HJ35 | Enterocin production initiated at mid-log and peaked at late stationary phase. | koreascience.kr |
| Growth Phase | Logarithmic | Enterococcus mundtii | Peak activity of 1600 AU/mL during the logarithmic growth phase. | researchgate.net |
Aeration and Agitation Parameters
Media Composition Optimization
The composition of the growth medium is a fundamental factor influencing the yield of this compound. The availability of suitable carbon and nitrogen sources is essential for both bacterial growth and bacteriocin synthesis.
The type and concentration of the carbon source in the fermentation medium can significantly affect this compound production. Glucose is a commonly used and often preferred carbon source for many Enterococcus strains. rsc.org The addition of glucose has been shown to be important for the production of enterocins like AS-48. researchgate.net In some cases, the simultaneous addition of glucose and Tween 20 significantly increased enterocin titers.
However, other sugars can also be utilized effectively. Lactose (B1674315), a primary component of whey, is another important carbon source, especially for strains isolated from dairy environments. unipd.it Studies have shown that E. faecium strains can efficiently use lactose for growth and bacteriocin production. redalyc.orgunipd.it Cheese whey, a byproduct of the dairy industry, has been successfully used as a cost-effective substrate for bacteriocin production. unipd.it While the levels of bacteriocins produced in whey may be lower than in optimized commercial media like MRS broth, it represents a promising and economical alternative. unipd.it Some strains have shown variable sugar utilization, with fructose (B13574) also being an effective carbon source for enterocin production. dergipark.org.tr
| Carbon Source | Concentration | Producing Strain | Key Findings | Reference |
| Glucose | 1% | Enterococcus faecalis A-48-32 | Optimal for AS-48 production in a whey-based substrate. | researchgate.net |
| Glucose | 1% (with 1% Tween 20) | Enterococcus hirae OS1 | Significantly increased enterocin titer. | |
| Lactose | 20 g/L | E. faecium | Supplementation of MRS medium with lactose was ideal for enterocin production. | redalyc.org |
| Lactose | 10 g/L | E. faecium SD1, SD2, SD3, SD4 | Optimal bacteriocin production observed at this concentration. | unipd.it |
| Whey | - | Enterococcus hirae OS1 | Allowed high production of enterocin OS1 (1,600 AU/ml). | |
| Whey | - | E. faecium strains | Proved to be a promising substrate for bacteriocin production. | unipd.it |
Nitrogen Source and Peptone/Yeast Extract Supplementation
The production of this compound is significantly influenced by the composition of the culture medium, particularly the type and concentration of nitrogen sources. nih.govrsc.org Complex nitrogen sources such as peptone and yeast extract are crucial for achieving high yields of this bacteriocin. nih.govrsc.org The requirement for these components stems from the fastidious nutritional needs of lactic acid bacteria (LAB), which often necessitate a medium rich in protein hydrolysates for robust growth and bacteriocin synthesis. rsc.orgrsc.org
Research has shown that the optimal concentrations and combinations of peptone and yeast extract can vary depending on the specific producing strain and the primary substrate used for fermentation. idosi.org For instance, when utilizing cheese whey as a fermentation substrate, Enterococcus faecium strains were unable to produce this compound unless the medium was supplemented with yeast extract. idosi.org A study found that the addition of 10 g/L of yeast extract to cheese whey enabled maximum bacteriocin production. idosi.org
Different nitrogen sources can have varied effects on bacteriocin output. In one study with E. faecium ST311LD, using tryptone as the sole nitrogen source resulted in a bacteriocin activity of 12,800 AU/mL, which was double the activity seen in MRS broth supplemented with a combination of meat extract, yeast extract, and tryptone. unipd.it Supplementing with only yeast extract or a combination of yeast and meat extracts led to lower production levels (3,200 AU/mL). unipd.it Conversely, for other strains, a combination of tryptone, meat extract, and yeast extract yielded the highest bacteriocin levels, reaching up to 25,600 AU/mL. unipd.it This highlights that the specific nitrogen requirements are highly strain-dependent.
The concentration of these supplements is also a critical factor. Doubling the concentration of the nitrogen source in a culture medium has been shown to shift this compound production, allowing for bacteriocin synthesis to continue to a higher cell density before cessation. nih.gov This suggests that nitrogen availability is a limiting factor that can switch off bacteriocin production once depleted. nih.gov While complex media like MRS are effective, their high cost, primarily due to expensive nitrogen sources like peptone and yeast extract, makes them less suitable for large-scale industrial production. rsc.orgrsc.org This has led to research into cheaper alternatives, such as tuna condensate, which has been successfully used to replace peptone, beef extract, and yeast extract in MRS medium for bacteriocin production. wu.ac.th
Effect of Surfactants (e.g., Tween 20)
Surfactants are sometimes added to fermentation media to influence bacteriocin production. scielo.br The non-ionic surfactant Tween 20 has been studied for its effect on this compound production, with research showing varied outcomes. scielo.brredalyc.org The addition of surfactants can alter the surface tension of the producing cell, which may facilitate the release of bacteriocins into the extracellular environment. redalyc.org
Some studies report a positive impact of Tween 20 on bacteriocin production. For instance, the supplementation of MRS broth with Tween 20 was found to enhance the activity of bacteriocins produced by Lactobacillus curvatus and Lactobacillus sakei. scielo.br This enhancement is attributed to the surfactant's ability to increase membrane fluidity, which in turn stimulates the secretion of proteins like bacteriocins. scielo.br In one study optimizing the production of an enterocin from Enterococcus hirae, the simultaneous addition of 1% glucose and 1% Tween 20 resulted in a significant increase in the enterocin titer, reaching 5,866 AU/ml.
Conversely, other research indicates that surfactants can negatively affect the antagonistic action of enterocins. redalyc.org For some Enterococcus faecium isolates, Tween 20 was found to have the most significant negative effect on the enterocin's inhibitory action. redalyc.orgredalyc.org This suggests that while Tween 20 might aid in the release of the bacteriocin from the cell, it could also interfere with its subsequent action against the target bacterium. redalyc.org The stability of enterocins in the presence of surfactants also appears to be strain-dependent. The activity of an enterocin produced by E. durans MF5 was unaffected by the presence of 1% Tween 20, while another report noted that Tween 20 decreased the activity of bacteriocin CV7. tandfonline.comnih.gov This variability highlights that the effect of surfactants like Tween 20 is not universal and depends on the specific bacteriocin and the producing strain. redalyc.org
Statistical Optimization Methodologies (e.g., Taguchi Experimental Design)
To enhance the production of this compound in a cost-effective and time-efficient manner, statistical optimization methodologies are frequently employed. idosi.orgnih.gov The Taguchi experimental design is a powerful and economical tool used for this purpose, as it allows for the simultaneous study of multiple variables and their interactions with a reduced number of experiments. idosi.orgresearchgate.netresearchgate.net This method helps in identifying the optimal levels of various factors that significantly influence bacteriocin production. nih.govnih.gov
The Taguchi method utilizes orthogonal arrays to design experiments. For example, an L9 orthogonal array can be used to study four different variables at different levels. idosi.org In one such study optimizing this compound production by various E. faecium strains, the Taguchi design was used to analyze the effects of temperature, oxygen, peptone, and yeast extract. idosi.org The analysis, performed using Qualitek-4 software, revealed that all these variables had a significant effect on production. idosi.org It also identified significant interactions between factors, such as yeast extract and temperature, or peptone and yeast extract, which varied among the tested strains. idosi.org
Another study used a Taguchi L-27 standard orthogonal array to investigate seven factors at three levels each: pH, temperature, incubation time, inoculum size, aeration, carbohydrate concentration, and bile salt concentration. nih.govnih.gov The results identified the optimal conditions for maximum enterocin production, which included a pH of 6.5, a temperature of 25°C, and an incubation time of 48 hours. nih.govturkjps.org A Pareto chart analysis in this study revealed that pH was the most influential factor affecting enterocin production. nih.gov The application of the Taguchi design provides a systematic approach to pinpoint the ideal parameters for maximizing yield, making the fermentation process more efficient and economical. idosi.orgnih.gov
Downstream Processing and Recovery Efficiency
The recovery and purification of this compound from the fermentation broth is a critical step for its characterization and potential application. Downstream processing typically involves multiple steps to separate the bacteriocin from other medium components and impurities. rsc.orgresearchgate.net Common methods include ammonium (B1175870) sulfate (B86663) precipitation, cation-exchange chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.netresearchgate.netasm.org
A widely used initial step is ammonium sulfate precipitation. researchgate.netinternationalscholarsjournals.com In one purification protocol, the culture supernatant was brought to 90% saturation with ammonium sulfate, and the resulting precipitate was collected and redissolved. researchgate.net This is often followed by chromatographic techniques for further purification. internationalscholarsjournals.cominternationalscholarsjournals.com Cation-exchange chromatography is particularly effective for enterocin purification. asm.orgnih.gov For instance, enterocin AS-48 was recovered by adsorption onto Carboxymethyl Sephadex CM-25. nih.gov
A multi-step purification process for an enterocin from Enterococcus faecium E86 involved precipitation with 75% ammonium sulfate, followed by chloroform (B151607) precipitation and chromatography on a Dowex-50 column. internationalscholarsjournals.cominternationalscholarsjournals.com This procedure resulted in a 6-fold purification with a final recovery yield of 80% and a specific activity of 52.46 AU/mg. internationalscholarsjournals.cominternationalscholarsjournals.com Another study focusing on optimizing the recovery of enterocin OS1 using ion exchange chromatography found that using 70% amberlite IRC-50 resin and eluting with 2M NaCl significantly improved efficiency. This optimization increased the recovery from 15.7% to 75.4%. However, some chromatographic techniques can lead to low recovery of activity. researchgate.net For enterocin FH 99, purification using gel filtration, cation exchange chromatography, and RP-HPLC resulted in one active fraction, but the recovery in terms of activity was quite low across all three techniques. researchgate.net
Heterologous Expression and Bioengineering of Enterocin a
Recombinant Production Systems
A variety of prokaryotic and eukaryotic hosts have been utilized for the recombinant production of enterocin (B1671362) A. The choice of the expression host is critical as it can significantly influence the yield, activity, and post-translational modifications of the bacteriocin (B1578144). frontiersin.org
Lactobacillus and Lactococcus species are attractive hosts for producing food-grade bacteriocins due to their "generally regarded as safe" (GRAS) status. Escherichia coli is also widely used for its well-characterized genetics and high expression levels, although it is not a food-grade organism.
Lactobacillus sakei : The heterologous production of enterocin A has been evaluated in Lactobacillus sakei Lb790. nih.govresearchgate.net By fusing the mature this compound gene (entA) and its immunity gene (entiA) with the Sec-dependent signal peptide SPusp45, researchers achieved functional expression. nih.govresearchgate.net The resulting recombinant L. sakei strains were capable of producing and secreting active this compound. nih.govresearchgate.net
Lactococcus lactis : Lactococcus lactis has been a workhorse for the heterologous expression of various bacteriocins, including this compound. nih.govnih.govresearchgate.net Successful production of this compound in L. lactis was achieved by replacing its native leader sequence with the signal peptide of enterocin P (SPEntP), a sec-dependent bacteriocin. nih.govresearchgate.net This modification allowed for the synthesis, processing, and secretion of biologically active this compound. nih.govresearchgate.net In some cases, the production levels in recombinant L. lactis surpassed those of the natural Enterococcus faecium producer strains. nih.govresearchgate.net However, another study reported that the production level of this compound in L. lactis IL1403 was significantly lower than that of the wild-type producer, suggesting that the efficiency of transport and maturation can be a limiting factor. nih.gov Co-production of this compound and pediocin PA-1 has also been demonstrated in L. lactis. nih.gov
Escherichia coli : E. coli has been used as a host for expressing this compound, often as a fusion protein to facilitate purification and enhance stability. nih.gov The entA gene was fused to a sequence encoding a cellulose-binding domain (CBD) and an export signal, under the control of a T7lac promoter. nih.gov The resulting fusion protein was successfully expressed and secreted by E. coli and exhibited inhibitory activity against Listeria. nih.gov Interestingly, the expression of the this compound fusion protein did not negatively affect the viability of the E. coli host cells. nih.gov Different E. coli strains, such as BL21(DE3) and its derivatives, are often used for bacteriocin expression due to deficiencies in proteases like Lon and OmpT, which can degrade the expressed proteins. frontiersin.org
The methylotrophic yeast Pichia pastoris is a popular eukaryotic host for recombinant protein production due to its ability to perform post-translational modifications and secrete high levels of protein. asm.org P. pastoris has been successfully used to produce functional this compound. asm.orgresearchgate.net The mature entA gene was fused to the Saccharomyces cerevisiae α-factor secretion signal and cloned into a P. pastoris expression vector. asm.orgasm.orgresearchgate.net This strategy resulted in the secretion of correctly processed and active this compound. asm.orgasm.org Notably, recombinant P. pastoris produced this compound in larger amounts and with higher specific antimicrobial activity compared to the native producer, E. faecium T136. asm.orgresearchgate.net Other yeasts like Kluyveromyces lactis, Hansenula polymorpha, and Arxula adeninivorans have also been successfully used for this compound production. asm.orgresearchgate.net
The soil bacterium Streptomyces lividans has been utilized for the heterologous expression of the enterocin gene cluster from "Streptomyces maritimus". pnas.orgnih.gov This system is particularly useful for studying the biosynthesis of complex natural products. Heterologous expression of the enc gene cluster in S. lividans resulted in the production of enterocin and its analogs, demonstrating the utility of this host for pathway elucidation and engineering. pnas.orgnih.govacs.org S. lividans is a favorable host due to its low protease activity and efficient secretion systems. frontiersin.org
Table 1: Comparison of Heterologous Hosts for this compound Production
| Host Organism | Key Advantages | Reported Expression Strategy | Outcome | Reference |
|---|---|---|---|---|
| Lactobacillus sakei | GRAS status, food-grade | Fusion of mature EntA and EntI to SPusp45 | Functional expression and secretion | nih.govresearchgate.net |
| Lactococcus lactis | GRAS status, well-established expression systems | Fusion of mature EntA to SPEntP | Higher production than native strain in some cases | nih.govresearchgate.net |
| Escherichia coli | High expression levels, well-characterized genetics | Fusion to a cellulose-binding domain | Functional fusion protein with anti-Listeria activity | nih.gov |
| Pichia pastoris | High secretion levels, post-translational modifications | Fusion to α-factor secretion signal | Higher production and specific activity than native strain | asm.orgresearchgate.net |
| Streptomyces lividans | Low protease activity, suitable for complex pathways | Expression of the entire enc gene cluster | Production of enterocin and its analogs | pnas.orgnih.gov |
Yeast Hosts (Pichia pastoris)
Codon Optimization and Expression Vector Design
To achieve high-level expression in heterologous hosts, codon optimization of the this compound gene is often necessary to match the codon usage bias of the expression host. This is particularly important when expressing a bacterial gene in a eukaryotic host like Pichia pastoris. The design of the expression vector is also crucial. For bacterial hosts, both constitutive and inducible promoters have been used. For instance, in Lactobacillus, inducible expression systems based on the pSIP vectors have been shown to yield higher production of this compound compared to constitutive systems. nih.govresearchgate.net In E. coli, the T7lac promoter is commonly used for strong, inducible expression. nih.gov For yeast expression, vectors like pPICZαA are used, which contain the methanol-inducible alcohol oxidase (AOX1) promoter for tightly controlled, high-level expression. asm.orgasm.org
Genetic Manipulation for Enhanced Production and Secretion
Genetic manipulation strategies are key to overcoming bottlenecks in heterologous production and secretion. A common approach is the fusion of the mature bacteriocin to a signal peptide recognized by the host's secretion machinery.
Signal Peptide Fusion : The native leader peptide of this compound is processed by a dedicated ABC transporter system that is often absent in heterologous hosts. To circumvent this, the mature entA gene is fused to a heterologous signal peptide.
In Lactococcus lactis, fusing mature this compound to the signal peptide of the sec-dependent enterocin P (SPEntP) or the Usp45 signal peptide (SPusp45) enabled its secretion via the general Sec pathway. nih.govresearchgate.netucm.es
In Lactobacillus species, the SPusp45 from L. lactis was also successfully used to drive the secretion of this compound. nih.govresearchgate.net
In Pichia pastoris, the Saccharomyces cerevisiae α-factor secretion signal (MFα1s) was used to direct the secretion of this compound through the yeast's secretory pathway. asm.orgasm.orgresearchgate.net
Inclusion of the Immunity Gene : Co-expression of the this compound immunity gene (entiA) is often necessary to protect the host cell from the antimicrobial activity of the produced bacteriocin, especially at high production levels. nih.govresearchgate.netnih.govresearchgate.net
Creation of this compound Variants and Hybrids
Bioengineering efforts have also focused on creating variants and hybrid bacteriocins to improve properties such as antimicrobial spectrum or stability. Chimeric proteins have been constructed by fusing the signal peptide of one bacteriocin with the mature part of another. For example, fusions between the signal peptide of enterocin P (SPEntP) and mature pediocin PA-1 have been created to enable production in L. lactis. researchgate.net While specific examples of creating this compound variants with altered activity through site-directed mutagenesis are less detailed in the provided context, the successful heterologous expression systems described provide the foundation for such protein engineering endeavors. The expression of enterocin-actinorhodin hybrid compounds was attempted in Streptomyces, but this did not result in the desired rearranged products, suggesting specificity of the biosynthetic enzymes. pnas.org
Strategies for Improving Bioactivity and Stability through Engineering
The ribosomal synthesis of this compound makes it an ideal candidate for bioengineering techniques aimed at enhancing its natural properties. nih.gov Genetic manipulation allows for the targeted modification of its amino acid sequence to create variants with improved bioactivity, stability, and spectrum of activity. tandfonline.com Strategies such as site-directed mutagenesis and the creation of fusion peptides are central to these efforts. mdpi.comnih.gov
Improving Bioactivity through Mutagenesis
Protein engineering, particularly through mutagenesis, has been a key strategy to enhance the antimicrobial potency of bacteriocins. tandfonline.com For this compound, this has involved targeted amino acid substitutions to identify residues critical for its function.
Site-Directed and Saturation Mutagenesis: Site-directed mutagenesis is a precise method used to create specific, intentional changes in a DNA sequence, thereby altering the final protein structure. neb.comwikipedia.org This technique has been applied to this compound to explore its structure-function relationship and improve its efficacy.
A notable study employed saturation mutagenesis to investigate the α-helix of this compound, specifically targeting amino acid positions A24 and T27. nih.gov The goal was to generate mutants with increased potency against vancomycin-resistant Enterococci (VRE), which represent a significant clinical challenge. nih.gov This research identified several mutants with significantly enhanced killing activity compared to the wild-type this compound. The A24P mutant, for instance, increased the killing of Enterococcus faecium by 13-fold, while the T27G mutant resulted in an 18-fold enhancement. nih.gov These findings highlight the potential of targeting specific residues to boost the antimicrobial power of this compound. nih.gov
| Mutant | Target Organism | Fold-Increase in Potency (vs. Wild-Type) | Reference |
| A24P | E. faecium | 13 ± 3 | nih.gov |
| T27G | E. faecium | 18 ± 4 | nih.gov |
| A24S | E. faecium | Beneficial mutation observed | nih.gov |
Improving Stability through Structural Engineering
The stability of bacteriocins is crucial for their application, as they may be exposed to harsh conditions, including proteases and extreme pH or temperatures. chapman.edu While this compound is naturally a relatively stable peptide, further enhancements can be achieved through protein engineering.
Disulfide Bonds: this compound is a class IIa bacteriocin that naturally contains two disulfide bonds, one at the N-terminal and an additional one at the C-terminal. mdpi.com This structural feature is believed to contribute to higher antimicrobial potency and thermal stability compared to bacteriocins with only a single disulfide bridge. mdpi.comnih.gov The introduction of extra disulfide bonds is a recognized strategy for rigidifying a peptide's structure, which can lead to improved activity and stability. nih.gov
Cyclization: Circularization, which involves creating a covalent head-to-tail bond, is a powerful technique for improving peptide stability. mdpi.comnih.gov Circular bacteriocins show remarkable resistance to a wide range of pH, temperatures, and proteolytic enzymes. nih.govfrontiersin.orgresearchgate.net While this compound is naturally a linear peptide, the principles of cyclization demonstrated with other enterocins, such as AS-48, highlight a potential pathway for engineering highly stable this compound variants. mdpi.comresearchgate.net
Amino Acid Substitution and Fusion Proteins: Targeted amino acid substitutions can be used to increase stability. Replacing protease recognition sites within the peptide sequence can produce variants resistant to enzymatic degradation. mdpi.com Furthermore, substituting standard L-amino acids with D-amino acids has been shown to enhance stability against proteases without compromising antimicrobial activity in other bacteriocins. mdpi.com Fusion of the bacteriocin to other molecules or proteins can also serve to increase stability and solubility. mdpi.comfrontiersin.org For instance, nanoencapsulation is a non-genetic strategy that protects bacteriocins from inactivation by proteolytic enzymes. oup.com
Interactions of Enterocin a with Other Antimicrobial Agents and Microbial Populations
Synergistic Antimicrobial Activity with Other Enterocins (e.g., Enterocin (B1671362) B, L50A/B)
The efficacy of Enterocin A can be significantly amplified when it is co-produced or combined with other enterocins. This synergy is particularly well-documented between this compound and Enterocin B, two bacteriocins that are often encoded on the same plasmid and produced by the same strains of Enterococcus faecium. tubitak.gov.trmdpi.com
Research has shown that while this compound and Enterocin B have similar inhibitory spectra against a wide array of Gram-positive bacteria, including Listeria, staphylococci, and various lactic acid bacteria, their combined action is more potent than their individual effects. nih.gov When sensitive bacterial cultures are exposed to either this compound or Enterocin B alone, a fraction of the population (at a frequency of 10⁻⁴ to 10⁻²) can survive. nih.gov However, the application of a mixture of both bacteriocins drastically reduces the number of surviving cells. nih.gov This synergistic effect is crucial for achieving complete inhibition of certain pathogens, such as Listeria monocytogenes, where the joint action of both enterocins may be necessary for effective control. mdpi.com The co-production of this compound and B is thought to be facilitated by their use of a single set of transport proteins, which also relates to their synergistic activity. mdpi.com
Table 1: Synergistic Activity of this compound with Other Enterocins
| Enterocin Combination | Target Microorganism(s) | Observed Effect | Reference |
|---|---|---|---|
| This compound + Enterocin B | Gram-positive bacteria, Listeria monocytogenes | Drastic reduction in survivor frequency compared to individual application. Joint action required for inhibition of L. monocytogenes. | mdpi.comnih.gov |
| This compound + Enterocin L50A | Clostridium perfringens | Synergistic antimicrobial activity. | mdpi.com |
| This compound + Enterocin L50B | Clostridium perfringens | Synergistic antimicrobial activity. | mdpi.com |
Combinatorial Effects with Other Antimicrobial Compounds
The antimicrobial action of this compound can be enhanced through combination with non-bacteriocin compounds, including antibiotics and natural antimicrobials like essential oils. This strategy can lower the effective concentration needed for both agents and expand the spectrum of activity, notably against Gram-negative bacteria which are typically resistant to this compound. nih.gov
A study combining this compound with thyme essential oil showed a synergistic interaction against Listeria monocytogenes. nih.gov The combination resulted in a fivefold decrease in the minimum inhibitory concentration (MIC) of this compound (from 4.57 to 0.9 μg/ml) and a threefold decrease in the MIC of the thyme oil. nih.gov More strikingly, while this compound alone had no effect on the Gram-negative pathogen Escherichia coli O157:H7, its combination with a sub-inhibitory concentration of thyme oil produced a significant synergistic bactericidal effect. nih.gov
Similar synergistic effects are observed when enterocins are combined with conventional antibiotics. Research on an enterocin from Enterococcus faecalis MSW5 showed synergy with five different antibiotics against several foodborne pathogens. jabonline.in The effectiveness of such combinations is often quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of <0.5 indicates synergy. Combinations of the enterocin with linezolid (B1675486) against Listeria monocytogenes (FICI 0.125) and tetracycline (B611298) against Salmonella Typhimurium (FICI 0.249) were particularly effective. jabonline.in These combinations not only inhibit growth but can also be significantly more effective at eradicating biofilms compared to the individual agents. jabonline.in Further studies using Enterocin CRL35, another class IIa bacteriocin (B1578144), confirmed positive, synergistic interactions with antibiotics like monensin, bacitracin, and gramicidin (B1672133) against Listeria species. conicet.gov.ar
Table 2: Combinatorial Effects of Enterocins with Other Antimicrobial Compounds
| Enterocin | Combined Compound | Target Microorganism | Fractional Inhibitory Concentration Index (FICI) | Outcome | Reference |
|---|---|---|---|---|---|
| This compound | Thyme Essential Oil | Listeria monocytogenes | <0.5 | Synergistic; 5-fold MIC reduction for this compound. | nih.gov |
| This compound | Thyme Essential Oil | Escherichia coli O157:H7 | Not specified | Synergistic; combination confers activity against a resistant Gram-negative pathogen. | nih.gov |
| Enterocin MSW5 | Linezolid | Listeria monocytogenes | 0.125 | Synergistic. | jabonline.in |
| Enterocin MSW5 | Tetracycline | Salmonella Typhimurium | 0.249 | Synergistic. | jabonline.in |
| Enterocin MSW5 | Linezolid | Staphylococcus aureus | 0.255 | Synergistic. | jabonline.in |
| Enterocin CRL35 | Monensin | Listeria innocua 7 | 0.18 | Synergistic. | conicet.gov.ar |
| Enterocin CRL35 | Bacitracin | Listeria innocua 7 | 0.31 | Synergistic. | conicet.gov.ar |
Interaction with Bacterial Communities and Microbiota Dynamics (excluding human clinical applications)
The impact of bacteriocins has also been assessed in simplified models of intestinal microbiota. frontiersin.org When a pediocin-like bacteriocin producer was introduced into a defined seven-species bacterial consortium (SIHUMI), it altered the community composition. frontiersin.org As expected, the bacteriocin inhibited the susceptible Gram-positive member (E. faecalis) while not directly affecting the Gram-negative members. frontiersin.org However, these direct inhibitions can lead to indirect, cascading effects on other members of the community due to the complex web of inter-species interactions. frontiersin.org Such studies highlight that bacteriocins can be tools to predictably shape microbial consortia. frontiersin.org
Non Clinical and Biotechnological Applications of Enterocin a
Food Biopreservation Strategies
The use of bacteriocins like enterocin (B1671362) A as biopreservatives in food is a rapidly growing area of research. encyclopedia.pubnih.govresearchgate.net These naturally derived antimicrobial peptides offer an alternative to synthetic chemical preservatives, meeting the increasing consumer demand for "clean label" food products. nih.govresearchgate.net Enterocin A can be applied to food in two primary ways: either by directly adding a purified or semi-purified form of the bacteriocin (B1578144), or by inoculating the food with a non-pathogenic, this compound-producing bacterial strain to act as a protective culture. encyclopedia.pub
This compound and other enterocins have shown considerable promise in the preservation of dairy products, which are susceptible to contamination by spoilage and pathogenic microorganisms. mdpi.com Enterococci are naturally present in many dairy products, particularly those from Mediterranean countries, and have a long history of safe use in food fermentations. csic.es
Milk: In studies on fermented milk beverages like the Tunisian "Rayeb," the introduction of an Enterococcus faecium strain producing this compound has been investigated. csic.es The producing strain was able to multiply in raw milk and produce this compound, which was detected after 24 hours and remained stable during cold storage. csic.es In skim milk, enterocin CCM 4231, another type of enterocin, demonstrated a significant reduction in Staphylococcus aureus counts. mdpi.com Similarly, Enterococcus faecium BT29.11, which produces enterocins including this compound, has been shown to decrease the growth of Listeria monocytogenes in UHT milk. itjfs.com
Cheese: Research has demonstrated the effectiveness of enterocins in various cheese models. For instance, enterocin RM6, when added to cottage cheese, resulted in a 4-log reduction in the population of inoculated L. monocytogenes within 30 minutes. nih.gov In goat milk lump cheese, the addition of this compound/P led to a 2.5 log cycle reduction of S. aureus cells after one week. mdpi.com The use of enterocin-producing cultures in cheese manufacturing can help to control the growth of undesirable bacteria throughout the ripening process. mdpi.commdpi.com
Meat and meat products are highly perishable and can be a major source of foodborne pathogens. mdpi.com this compound, often in combination with enterocin B, has been effectively used to control pathogens in these products. mdpi.comresearchgate.net
Cooked and Fermented Meats: In cooked ham, a combination of enterocins A and B has been shown to dramatically reduce Listeria counts. mdpi.com Similarly, in a model sausage system, the addition of a semi-purified preparation of enterocin AS-48, another type of enterocin, led to a significant decrease in viable L. monocytogenes. researchgate.net When an enterocin AS-48 producing strain was used as an inoculum, Listeria counts were below the detection level after nine days. researchgate.net
Raw and Processed Meats: The application of enterocins A and B to deboned chicken breasts stored at 7°C for 7 days resulted in a significant reduction in Listeria numbers compared to the control. mdpi.com In minced pork meat, enterocins helped to keep L. innocua counts low. researchgate.net Furthermore, a composite film containing the cell-free supernatant of Enterococcus faecium TJUQ1 has shown antibacterial activity against L. monocytogenes on ground meat. encyclopedia.pub
A primary driver for the interest in this compound is its potent activity against major foodborne pathogens. mdpi.comnih.gov
Listeria monocytogenes : this compound is well-documented for its strong anti-listerial properties. csic.esmdpi.comoup.com It belongs to the class IIa bacteriocins, which are known for their activity against Listeria. csic.es The mechanism of action involves disrupting the cell membrane of the target bacteria. conicet.gov.ar Numerous studies have confirmed the ability of this compound and other enterocins to inhibit or eliminate L. monocytogenes in various food matrices, including dairy and meat products. mdpi.comitjfs.comnih.govresearchgate.net
Staphylococcus aureus : this compound is also effective against S. aureus, a common cause of food poisoning. mdpi.comnih.gov The inhibitory effect of some enterocins, like AS-48, on S. aureus is dependent on factors such as pH and temperature, with greater activity observed at lower temperatures and acidic pH. nih.gov Sub-inhibitory concentrations of enterocin AS-48 have been shown to delay the growth of S. aureus and markedly inhibit the production of staphylococcal enterotoxin A. nih.gov The combination of enterocin AS-48 with chemical preservatives has demonstrated a synergistic effect in eliminating this pathogen. oup.com
Table 1: Efficacy of this compound and other Enterocins Against Foodborne Pathogens in Food Models
Application in Meat and Meat Products
Potential in Agricultural and Veterinary Microbiology (excluding direct drug use)
The application of this compound extends beyond food preservation into agricultural and veterinary microbiology, primarily as a tool for pathogen control. The ability of enterocin-producing bacteria to inhibit pathogens like Clostridium perfringens, a major threat in the poultry industry, highlights their potential as an alternative to antibiotics for maintaining animal health. mdpi.comunirioja.es Probiotic strains of Enterococcus faecium that produce enterocins have been investigated for their beneficial effects in animal husbandry. For instance, an enterocin M-producing strain was administered to chickens challenged with Campylobacter jejuni, showing a tendency to reduce the pathogen load. agriculturejournals.cz These applications focus on using enterocin-producing bacteria as protective cultures in animal feed to promote a healthy gut microbiota and competitively exclude pathogens, rather than direct use as a veterinary drug.
Role in Pathogen Control in Laboratory and Experimental Models (non-clinical)
In non-clinical laboratory settings, this compound serves as a valuable tool for studying pathogen control mechanisms. nih.gov It is frequently used in experimental models to investigate its antimicrobial activity against a range of pathogenic bacteria. nih.gov For example, in a sausage model system, both the addition of a semi-purified enterocin preparation and the inoculation with an enterocin-producing strain were effective in controlling L. monocytogenes. researchgate.net These types of studies are crucial for understanding the efficacy of this compound under different conditions and for optimizing its potential applications in food and other industries. The ability to produce this compound and other enterocins through chemical synthesis also facilitates their study and use in these experimental models. mdpi.com
Table 2: Compound Names Mentioned
Advanced Research Methodologies and Future Directions in Enterocin a Studies
"Omics" Approaches in Enterocin (B1671362) A Research (Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies has revolutionized the understanding of Enterocin A, from its genetic blueprint to its functional impact on target organisms.
Genomics: Genomic analysis has been fundamental in elucidating the genetic organization of this compound production. The genes responsible for its biosynthesis are typically clustered in operons. For instance, the this compound locus in Enterococcus faecium includes the structural gene (entA), an immunity gene (entI), and regulatory genes (entF, entK, entR). researchgate.netresearchgate.net It also contains genes for transport (entT, entD), which are crucial for secretion. researchgate.netnih.gov Genomic sequencing reveals that the entA gene encodes a prepeptide with an N-terminal leader sequence that is cleaved during maturation. nih.gov This genomic information is critical for understanding how this compound production is regulated and for identifying new enterocin-like bacteriocins through genome mining of various bacterial species. frontiersin.orgmdpi.com
Proteomics: Proteomic studies offer a window into the cellular responses of target bacteria upon exposure to enterocins. A comparative proteomic analysis of Listeria monocytogenes treated with enterocin AS-48, a related circular bacteriocin (B1578144), revealed significant changes in protein expression. nih.gov In planktonic (free-floating) cells, proteins related to stress response (DnaK) and carbohydrate metabolism were overexpressed, while metabolic and other stress proteins (like GroEL) were underexpressed. nih.gov In contrast, sessile (biofilm) cells, which showed higher tolerance, responded by overexpressing different stress proteins (including both DnaK and GroEL) and proteins involved in synthesis and carbohydrate metabolism. nih.gov These studies suggest that bacteria employ distinct strategies to counteract the effects of enterocins depending on their growth state. nih.gov Proteomics can also be used to directly identify and quantify the production of bacteriocins like this compound in producing strains. mdpi.com
Metabolomics: Metabolomic analysis complements genomic and proteomic data by profiling the small-molecule metabolites produced by a bacterial strain. Studies on enterocin-producing strains of Enterococcus faecium have used metabolomics to identify the production of additional antimicrobial compounds, such as lactic acid and phenyllactic acid, which may act synergistically with enterocins. cetjournal.itnih.gov Furthermore, metabolomics can uncover other potentially beneficial metabolites, like oleic acid (an anti-inflammatory compound) and γ-hydroxybutyric acid (a precursor to the neurotransmitter GABA), providing a broader view of the strain's functional potential. cetjournal.it Detailed metabolomic investigations can also highlight significant changes in metabolic pathways, such as amino acid and fatty acid metabolism, in response to genetic engineering or interaction with other microbes. researchgate.netfrontiersin.org
Table 1: Overview of "Omics" Applications in this compound Research
| Omics Field | Key Application Areas | Examples of Findings |
|---|---|---|
| Genomics | Identification of biosynthetic gene clusters (BGCs). researchgate.netresearchgate.net | The entA locus contains genes for the bacteriocin, immunity, regulation, and transport. researchgate.netnih.gov |
| Discovery of new bacteriocin variants through genome mining. frontiersin.orgmdpi.com | Identification of novel enterocins like Gr17. frontiersin.org | |
| Proteomics | Analysis of cellular response in target bacteria. nih.gov | L. monocytogenes alters expression of stress and metabolic proteins upon enterocin exposure. nih.gov |
| Characterization of bacteriocin production levels. mdpi.com | Direct quantification of bacteriocin expression in producer strains. mdpi.com | |
| Metabolomics | Identification of co-produced antimicrobial compounds. cetjournal.itnih.gov | E. faecium produces lactic acid and phenyllactic acid alongside enterocins. cetjournal.itnih.gov |
| Profiling of other beneficial metabolites. cetjournal.it | Detection of anti-inflammatory compounds and neurotransmitter precursors. cetjournal.it |
Bioinformatics and Computational Modeling for Mechanism Elucidation and Design
Bioinformatics and computational modeling are indispensable tools for predicting the structure of this compound, understanding its mechanism of action, and guiding the design of new variants.
Computational tools are widely used to analyze the genetic context of enterocin gene clusters identified through sequencing. researchgate.net Protein-protein docking and molecular dynamics simulations have been employed to model the interaction between this compound and Enterocin B, revealing the formation of a heterodimer that exhibits enhanced antimicrobial and anti-biofilm activity. nih.gov Such simulations can also predict the interactions between enterocins and viral proteins, suggesting potential antiviral applications. nih.gov
For structural prediction, tools like AlphaFold have been used to generate 3D models of enterocin proteins, which are crucial for understanding their function. biorxiv.orgresearchgate.net These models, combined with molecular dynamics simulations, can analyze how enterocins like Enterocin 7B interact with and disrupt lipid membranes, suggesting a multi-step process of binding, helix unpacking, and pore formation. acs.org Furthermore, computational approaches are used in rational design to predict how changes in amino acid sequence will affect key properties like charge, hydrophobicity, and amphipathicity, thereby guiding the synthesis of more potent variants. nd.edunih.gov However, the predictive accuracy of some algorithms for natively unfolded or disordered regions in proteins like enterocin EJ97 can be inconsistent, highlighting the need for experimental validation. nih.gov
In Vitro and Ex Vivo Model Systems for Activity and Interaction Studies
A variety of in vitro and ex vivo models are essential for characterizing the activity of this compound and studying its interactions with target cells and complex environments.
Standard in vitro antimicrobial activity is assessed using methods like the spot-on-lawn assay, where a clear zone of inhibition indicates bactericidal action, and microtiter plate-based assays to determine the Minimum Inhibitory Concentration (MIC). scielo.brmdpi.com These assays are used to screen enterocins against a panel of indicator strains, including pathogens like Listeria monocytogenes and Clostridium perfringens. mdpi.comnih.gov
To study the effects on eukaryotic cells, various cell line models are employed. For instance, the antiviral activity of enterocins has been evaluated using Vero cells infected with viruses like HSV-1 and SARS-CoV-2. nih.gov The anti-cancer potential of Enterocin B and its combination with this compound has been tested against human cancer cell lines such as HeLa, HT-29, and AGS, while non-cancerous intestinal cell lines (INT-407) are used as controls to assess cytotoxicity. nih.gov Co-culture systems, where the enterocin-producing strain is grown with a target pathogen, are used to evaluate the bacteriocin's effectiveness in a more competitive environment and to study the interactions between the different microorganisms. nih.govfrontiersin.org
Directed Evolution and Rational Design of this compound Variants
Modifying the native structure of this compound through directed evolution and rational design is a key strategy for enhancing its antimicrobial properties and overcoming limitations.
Rational Design involves making specific, knowledge-based modifications to the peptide's amino acid sequence. This approach has been successfully applied to homologs like the circular bacteriocin enterocin AS-48. nd.edunih.gov By focusing on the active helical domain, researchers have created libraries of synthetic peptide variants with systematic changes to charge, hydrophobicity, and amphipathicity. nd.edunih.govfrontiersin.org These rationally designed peptides have shown improved activity not only against bacteria but also against protozoan parasites like Leishmania and pathogenic fungi such as Cryptococcus neoformans. nih.govfrontiersin.orgfrontiersin.org
Directed Evolution and random mutagenesis approaches, such as saturation mutagenesis, are used to generate large libraries of mutants that can be screened for improved function. This technique was used to create this compound mutants with enhanced potency against vancomycin-resistant Enterococci (VRE). nih.gov Specific mutations, such as A24P and T27G, resulted in variants that were significantly more effective at killing VRE strains compared to the wild-type peptide. nih.gov These engineering strategies demonstrate the potential to tailor this compound for specific therapeutic or biopreservation applications.
Table 2: Examples of Engineered Enterocin Variants
| Engineering Strategy | Parent Peptide | Target Organism(s) | Key Findings |
|---|---|---|---|
| Rational Design | Enterocin AS-48 | Leishmania donovani | Minimal bioactive domains were engineered, resulting in variants with potent (nanomolar) activity against the parasite with low host cell toxicity. nih.govnih.gov |
| Rational Design | Enterocin AS-48 | Cryptococcus neoformans | A library of synthetic variants yielded peptides with significant antifungal activity, some comparable to the drug fluconazole. frontiersin.orgfrontiersin.org |
| Saturation Mutagenesis | This compound | Vancomycin-Resistant Enterococci (VRE) | Mutants A24P and T27G showed 13- to 18-fold enhanced killing of E. faecium compared to wild-type. nih.gov |
Emerging Production Technologies and Scale-Up Considerations
For this compound to be viable for widespread use, efficient and scalable production methods are necessary. Research is focused on optimizing fermentation conditions and exploring heterologous expression systems.
Optimization of production in the native host involves adjusting culture conditions such as medium composition, pH, and temperature. researchgate.net Studies have shown that using inexpensive, food-grade substrates like pasteurized milk whey can significantly increase the yield of enterocins like EJ97, making large-scale production more economical. oup.com High-cell-density fermentation, with controlled pH, has also been shown to boost bacteriocin production several-fold compared to standard batch cultures. nih.gov
Heterologous expression in safe and well-characterized microbial hosts is a promising strategy that avoids the potential transfer of virulence or antibiotic resistance genes from some native Enterococcus strains. nih.govucm.es this compound has been successfully produced in various yeast platforms, including Pichia pastoris and Kluyveromyces lactis, which in some cases yielded higher amounts of the bacteriocin than the original producing strain. ucm.es Bacterial hosts like Lactococcus lactis and E. coli are also used for expression. nih.govnih.gov The development of efficient, multi-step purification protocols, such as combining cation-exchange chromatography with reversed-phase chromatography, is crucial for recovering milligram quantities of pure bacteriocin for further study and application. oup.comnih.gov
Q & A
Q. What experimental parameters are critical for optimizing Enterocin A production in Enterococcus faecalis strains?
Methodological Answer:
- Growth phase monitoring : Track optical density (OD) and pH changes at 2-hour intervals during fermentation. The exponential phase of E. faecalis K2B1 occurs between 3–17 hours post-inoculation .
- pH optimization : Use MRS broth at pH 5 and 7 to assess bacteriocin yield. Lower pH (5) often enhances stability, while neutral pH (7) may improve biomass accumulation .
- Statistical validation : Apply ANOVA (α = 5%) with tools like SPSS 16.0 to confirm significant differences in production under varying conditions .
Table 1 : Key Parameters for this compound Optimization
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| pH | 5–7 | pH 5 stabilizes bacteriocin; pH 7 enhances growth | |
| Incubation Time | 3–17 hours | Exponential phase correlates with peak production | |
| Temperature | 37°C | Standard for E. faecalis metabolism |
Q. How can researchers design assays to assess this compound’s antimicrobial activity against foodborne pathogens?
Methodological Answer:
- Zone of inhibition assays : Use agar diffusion methods with pathogens like Listeria monocytogenes or Salmonella spp. Include positive controls (e.g., nisin) and solvent controls to validate specificity .
- Minimum inhibitory concentration (MIC) : Serial dilution in broth media with turbidity measurements. Correlate MIC values with pH-dependent stability data .
- Data normalization : Express activity in activity units (AU/mL) relative to a standardized bacteriocin preparation .
Advanced Research Questions
Q. How should researchers resolve contradictory data on this compound’s spectrum of activity across studies?
Methodological Answer:
- Strain-specific variability : Compare genomic profiles of producer strains (e.g., E. faecalis K2B1 vs. clinical isolates) to identify bacteriocin variants or regulatory gene differences .
- Standardize assay conditions : Control variables like pH, temperature, and nutrient availability, which influence bacteriocin stability and target cell susceptibility .
- Meta-analysis : Use systematic reviews to aggregate data from >10 studies, highlighting trends in pathogen susceptibility (e.g., Gram-positive vs. Gram-negative targets) .
Q. What methodological frameworks are recommended for assessing this compound’s mutagenic potential in preclinical studies?
Methodological Answer:
- Ames test : Screen for mutagenicity in Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). Enterocin AS-48 showed no mutagenic activity (mutagenic index <2) at concentrations up to 5 mg/mL .
- Micronucleus (MN) test : Evaluate chromosomal damage in mammalian cell lines. No significant increase in micronuclei frequency was observed for Enterocin AS-48 at 1–2 mg/mL .
- Statistical thresholds : Define significance as p < 0.01 for positive controls (e.g., sodium azide) to ensure assay sensitivity .
Table 2 : Mutagenicity Assessment of Enterocin AS-48
| Test System | Concentration Range | Outcome | Reference |
|---|---|---|---|
| Ames Test | 0.1–5 mg/mL | No mutagenic activity | |
| MN Test | 1–2 mg/mL | No clastogenic effects |
Q. How can researchers align this compound studies with ethical guidelines for human subject research?
Methodological Answer:
- PICOT framework : Define Population (e.g., gut microbiota), Intervention (this compound dosage), Comparison (placebo), Outcome (microbiome diversity), and Timeframe (6-month follow-up) .
- Informed consent protocols : Draft forms detailing risks/benefits, data anonymity, and withdrawal rights, adhering to institutional review board (IRB) standards .
- Sample size justification : Use power analysis to determine minimum participants, citing prior studies on bacteriocin safety .
Q. What statistical approaches are essential for validating this compound’s efficacy in complex biological systems?
Methodological Answer:
- Multivariate analysis : Apply principal component analysis (PCA) to correlate bacteriocin production with environmental factors (pH, temperature) .
- Survival assays : Use Kaplan-Meier curves and log-rank tests to compare pathogen survival rates with/without this compound treatment .
- Reproducibility checks : Report standard deviations for triplicate experiments and use Bland-Altman plots for inter-lab validation .
Guidance for Publication
- Data presentation : Limit raw data tables to appendices; highlight processed data (e.g., MIC values, inhibition zones) in the main text .
- Discussion structure : Contrast findings with prior work (e.g., "Unlike nisin, this compound shows pH-independent activity against L. monocytogenes") .
- Ethical compliance : Declare adherence to CONSORT guidelines for clinical trials or FAO/WHO standards for food safety studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
